N-Ethyl-m-toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-methylaniline | |
|---|---|---|
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InChI |
InChI=1S/C9H13N/c1-3-10-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3 | |
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InChI Key |
GUYMMHOQXYZMJQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCNC1=CC=CC(=C1)C | |
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Molecular Formula |
C9H13N | |
| Record name | N-ETHYL-M-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID4021848 | |
| Record name | N-Ethyl-3-methylaniline | |
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Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-ethyl-m-toluidine appears as a light amber liquid. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Light amber or yellow liquid; [HSDB] Clear brownish-yellow liquid; [MSDSonline] | |
| Record name | N-ETHYL-M-TOLUIDINE | |
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| Record name | N-Ethyl-3-methylaniline | |
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Boiling Point |
221 °C | |
| Record name | N-ETHYL-3-METHYLANILINE | |
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Solubility |
Sol in ethanol and ethyl ether | |
| Record name | N-ETHYL-3-METHYLANILINE | |
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Vapor Pressure |
0.13 [mmHg] | |
| Record name | N-Ethyl-3-methylaniline | |
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Color/Form |
Light-amber liquid, Yellow liquid | |
CAS No. |
102-27-2 | |
| Record name | N-ETHYL-M-TOLUIDINE | |
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| Record name | N-Ethyl-m-toluidine | |
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| Record name | N-Ethyl-3-methylaniline | |
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| Record name | N-Ethyl-m-toluidine | |
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| Record name | Benzenamine, N-ethyl-3-methyl- | |
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| Record name | N-Ethyl-3-methylaniline | |
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| Record name | N-ethyl-m-toluidine | |
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| Record name | N-ETHYL-M-TOLUIDINE | |
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| Record name | N-ETHYL-3-METHYLANILINE | |
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Advanced Synthetic Methodologies for N Ethyl M Toluidine and Its Analogues
Direct Alkylation Strategies
Direct alkylation involves the introduction of an ethyl group onto the nitrogen atom of m-toluidine (B57737). This can be accomplished through a classical reaction with an electrophilic ethyl source or via modern catalytic processes that utilize alcohols as green alkylating agents.
A well-established and reliable method for the synthesis of N-ethyl-m-toluidine is the direct N-alkylation of m-toluidine with an ethyl halide, such as ethyl bromide or ethyl iodide. orgsyn.orgncert.nic.in This reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile. ncert.nic.in
The efficiency of the N-alkylation of m-toluidine with ethyl halides is highly dependent on the reaction parameters. A typical laboratory-scale synthesis involves reacting m-toluidine with ethyl bromide. orgsyn.org The reaction can be carried out by sealing the reactants in a bottle and allowing them to stand at room temperature for approximately 24 hours. orgsyn.org The initial reaction can generate significant pressure, necessitating precautions such as enclosing the reaction vessels in protective shields. orgsyn.org
After the initial reaction period, the resulting crystalline mass of the amine hydrobromide salt is treated with a base, such as sodium hydroxide (B78521), to liberate the free amine. orgsyn.org An organic solvent like ether is used to extract the product mixture, which typically contains unreacted m-toluidine, the desired this compound, and the over-alkylation product, N,N-diethyl-m-toluidine. orgsyn.orgncert.nic.in A subsequent purification process involving nitrosation followed by reduction is often employed to isolate the pure secondary amine with yields in the range of 63-66%. orgsyn.org The use of other alkyl halides, such as n-propyl iodide or n-butyl iodide, may require heating to 70–80°C for several days to complete the reaction. orgsyn.org
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | m-Toluidine, Ethyl Bromide | orgsyn.org |
| Molar Ratio | 1:1 | orgsyn.org |
| Temperature | Room Temperature | orgsyn.org |
| Reaction Time | 24 hours | orgsyn.org |
| Workup | 10% Sodium Hydroxide | orgsyn.org |
| Extraction Solvent | Ether | orgsyn.org |
| Overall Yield | 63–66% | orgsyn.org |
While the direct alkylation of an amine with an alkyl halide is a stoichiometric reaction, the efficiency is significantly influenced by the presence of a base. The reaction between m-toluidine and ethyl bromide produces hydrogen bromide as a byproduct. This acid reacts with the basic amine starting material or product to form an ammonium (B1175870) salt, effectively removing the nucleophile from the reaction mixture and halting the alkylation process. By adding a strong base, such as sodium hydroxide or potassium hydroxide, the acid byproduct is neutralized, regenerating the free amine and allowing the reaction to proceed to completion. orgsyn.org In this context, the base acts as a promoter rather than a true catalyst.
For reactions involving heterogeneous phases (e.g., an organic solution of the reactants and an aqueous base), a phase-transfer catalyst can be employed to enhance the reaction rate by facilitating the transfer of the hydroxide ion into the organic phase.
The N-alkylation of m-toluidine with an ethyl halide is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. ncert.nic.in The mechanism involves the following key steps:
Nucleophilic Attack: The nitrogen atom of the m-toluidine molecule possesses a lone pair of electrons, making it nucleophilic. It attacks the electrophilic α-carbon atom of the ethyl halide (the carbon bonded to the halogen).
Transition State: The reaction proceeds through a single, high-energy transition state where the N-C bond is forming concurrently with the C-X (carbon-halogen) bond breaking.
Leaving Group Departure: The halogen atom departs as a halide ion (e.g., Br⁻), which is a good leaving group.
This process converts the primary amine into a secondary amine. However, the newly formed this compound is also nucleophilic and can compete with the remaining m-toluidine to react with another molecule of ethyl halide. ncert.nic.in This subsequent reaction leads to the formation of the tertiary amine, N,N-diethyl-m-toluidine, as a common byproduct. orgsyn.org Further reaction can even produce a quaternary ammonium salt. ncert.nic.in Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine and minimize over-alkylation. orgsyn.org
Catalytic amination reactions represent a more atom-economical and environmentally benign alternative to using alkyl halides. These methods typically employ alcohols as the alkylating agent, with water being the only byproduct. This approach is often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govrsc.org The general mechanism involves the catalyst temporarily dehydrogenating the alcohol to an aldehyde, which then condenses with the amine to form an imine. The imine is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine. nih.govchemrxiv.org
The synthesis of this compound can be achieved by passing a mixture of m-toluidine and ethanol (B145695) over a catalyst at elevated temperatures. orgsyn.org Heterogeneous catalysts, particularly mixed metal oxides supported on materials like alumina (B75360) (Al₂O₃), are effective for this vapor-phase transformation. While specific data for CuO-Cr₂O₃/Al₂O₃ in this exact reaction is sparse in recent literature, related processes provide insight into the reaction conditions and outcomes. For instance, the alkylation of toluidine isomers with alcohols can be effectively catalyzed by other systems, demonstrating the general applicability of this method. google.com
A patented process describes the N-alkylation of aromatic amines, including toluidines, with alcohols in the presence of a phosphorus oxyhalide catalyst at high temperatures and pressures. google.com When o-toluidine (B26562) was reacted with ethanol, a significant conversion to the N-ethylated product was observed. google.com This data illustrates the typical product distribution in such catalytic alkylations, which includes unreacted starting material, the desired mono-alkylated product, and a smaller amount of the di-alkylated byproduct.
| Parameter | Condition |
|---|---|
| Reactants | o-Toluidine, Ethanol |
| Catalyst | Phosphorus Oxychloride (POCl₃) |
| Temperature | 280°C |
| Pressure | ~60 bar |
| Crude Product Composition | |
| Unreacted o-Toluidine | 33% |
| N-Ethyl-o-toluidine | 63% |
| N,N-Diethyl-o-toluidine | 3% |
The use of metal oxide catalysts like CuO/Al₂O₃ is common in industrial chemistry for reactions involving alcohols and amines, leveraging their ability to facilitate dehydrogenation and hydrogenation steps central to the borrowing hydrogen mechanism.
Reductive Alkylation Pathways
Photocatalysis offers a green and sustainable pathway for N-alkylation reactions, capable of proceeding at ambient temperatures. nih.gov Titanium dioxide (TiO₂) is a widely used photocatalyst, and its activity can be enhanced by modification, such as doping with nitrogen or depositing plasmon-generating metal nanoparticles like gold (Au) or silver (Ag). nih.govrsc.orgresearchgate.net
The N-alkylation of aniline (B41778) with various primary alcohols, including ethanol, has been successfully demonstrated using an Au–TiO₂ photocatalyst. rsc.org This system can achieve combined selectivities for mono- and di-alkylated products exceeding 70%. rsc.org Furthermore, mixed photocatalytic systems, such as a combination of copper and gold nanoparticles on a support, have been shown to synergistically increase the reaction rate for the N-alkylation of pharmaceutically relevant amines with alcohols. nih.gov These methods are advantageous as they often require only a small excess of the alcohol (as low as 2-4 equivalents) and can be directed towards selective monoalkylation by controlling the solvent. nih.gov
Performance of TiO₂-Based Photocatalysts in N-Alkylation of Anilines
| Catalyst System | Substrate | Alkylating Agent | Key Feature | Product Selectivity |
|---|---|---|---|---|
| Au–TiO₂ | Aniline | Primary Alcohols | Effective for various alcohols | >70% (combined mono- & di-alkylated) |
| Cu-Au mixed system | Pharmaceutically relevant amines | Alcohols (Methanol, Ethanol) | Synergistic rate increase | Solvent-controlled mono/di-alkylation |
Data synthesized from studies on photocatalytic N-alkylation. nih.govrsc.org
The mechanism of photocatalytic N-alkylation over a semiconductor like TiO₂ is initiated by the absorption of photons with energy exceeding the catalyst's bandgap, which generates electron-hole (e⁻-h⁺) pairs. researchgate.netmdpi.commdpi.com
The subsequent steps involve radical intermediates:
Oxidation of Alcohol: The photogenerated holes (h⁺) are powerful oxidizing agents. They can migrate to the catalyst surface and react with adsorbed ethanol molecules. This reaction, potentially mediated by surface hydroxyl groups to form highly reactive hydroxyl radicals (·OH), oxidizes the ethanol to an aldehyde (ethanal) via a radical intermediate. researchgate.netmdpi.com
Imine Formation: The amine (m-toluidine) then reacts with the in-situ generated ethanal to form a Schiff base or an enamine intermediate.
Reduction Step: The electrons (e⁻) generated in the initial step reduce the intermediate formed in the previous stage. This reductive process, followed by protonation, yields the final N-ethylated amine product. mdpi.com
Alternative Synthetic Routes
High-Temperature Catalytic Reactions with Ethanol
Historically, one of the established methods for synthesizing this compound involves the direct reaction of m-toluidine with ethanol at elevated temperatures over a catalyst. orgsyn.org This vapor-phase process, reported as early as 1921 by Mailhe and de Godon, involves passing a mixture of the two reactants over a suitable catalyst bed. orgsyn.org While specific details on the catalyst composition and reaction parameters from this early work are limited in modern databases, the method confirms a long-standing precedent for direct catalytic ethylation. This approach is conceptually similar to other vapor-phase amine alkylations which utilize solid catalysts to facilitate the reaction at high temperatures, driving the substitution on the nitrogen atom. researchgate.net
Application of Ethyl p-Toluenesulfonate as an Alkylating Agent
The N-ethylation of m-toluidine can be effectively achieved using ethyl p-toluenesulfonate as the ethylating agent. This method represents a classic approach to amine alkylation, leveraging the excellent leaving group ability of the tosylate anion. The synthesis was noted in a 1925 publication by Finzi, establishing it as a foundational technique in the preparation of N-alkylated aromatic amines. orgsyn.org
The reaction proceeds via nucleophilic substitution, where the nitrogen atom of m-toluidine attacks the ethyl group of ethyl p-toluenesulfonate, displacing p-toluenesulfonate. The process typically requires heat and the presence of a base to neutralize the sulfonic acid byproduct, driving the reaction to completion. While specific conditions from the original 1925 research are not detailed here, analogous reactions involving the alkylation of aromatic amines with p-toluenesulfonate esters often utilize a base such as sodium hydroxide in conjunction with a phase transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate.
Reaction Scheme: m-Toluidine + Ethyl p-Toluenesulfonate → this compound + p-Toluenesulfonic acid
| Reactant | Reagent | Conditions | Product |
| m-Toluidine | Ethyl p-toluenesulfonate | Heat, Base (e.g., NaOH) | This compound |
Preparation of this compound Derivatives
Synthetic Routes to N-(2-Aminoethyl)-N-ethyl-m-toluidine
A high-yield synthetic route to N-(2-Aminoethyl)-N-ethyl-m-toluidine involves the reduction of a nitrile precursor. Specifically, N-Ethyl-N-(cyanomethyl)-m-toluidine serves as the starting material.
Detailed research findings from a 1986 study by Schneider and Junker outline a procedure where the nitrile is reduced using a powerful reducing agent mixture. google.com The reaction employs lithium aluminium tetrahydride (LiAlH₄) in combination with aluminium trichloride (B1173362) (AlCl₃) in a tetrahydrofuran (B95107) (THF) solvent. This combination effectively reduces the nitrile group to a primary amine. The synthesis is conducted at room temperature and proceeds over several hours to completion.
Reaction Scheme: N-Ethyl-N-(cyanomethyl)-m-toluidine --(LiAlH₄, AlCl₃, THF)--> N-(2-Aminoethyl)-N-ethyl-m-toluidine
Detailed Research Findings:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|
Synthesis of N-Ethyl-N-cyanoethyl-m-toluidine
The synthesis of N-Ethyl-N-cyanoethyl-m-toluidine is achieved through the cyanoethylation of this compound. This reaction is a classic example of a Michael addition, where acrylonitrile (B1666552) serves as the Michael acceptor. orgsyn.org The process is a key step in the production of various dye intermediates. tcichemicals.com
The reaction involves the addition of the secondary amine (this compound) across the carbon-carbon double bond of acrylonitrile. This reaction is typically catalyzed by an acid. google.com Procedures for the cyanoethylation of closely related aromatic amines, such as aniline and m-toluidine, have been described using an excess of acetic acid as the catalyst and solvent, with the reaction mixture being heated to drive the process. google.com A similar approach is applicable for the N-ethylated derivative, where this compound is reacted directly with acrylonitrile in the presence of an acid catalyst like acetic acid at elevated temperatures.
Reaction Scheme: this compound + Acrylonitrile --(Acid Catalyst)--> N-Ethyl-N-cyanoethyl-m-toluidine
General Reaction Conditions:
| Reactants | Catalyst | Conditions | Product |
|---|
Chemical Reactivity, Reaction Mechanisms, and Kinetics
Oxidation Reactions of N-Ethyl-m-toluidine and Related Aromatic Amines
The oxidation of aromatic amines, including this compound, can lead to a variety of products depending on the oxidant and reaction conditions. These reactions are of interest for both synthetic applications and for understanding the metabolic pathways of such compounds.
While specific kinetic studies on the periodate (B1199274) oxidation of this compound are not extensively documented, valuable insights can be drawn from research on structurally similar aromatic amines, such as N-ethylaniline and N,N-diethyl-m-toluidine. researchgate.netasianpubs.org The oxidation of these amines by periodate typically follows second-order kinetics, being first order with respect to both the amine and the periodate. researchgate.netasianpubs.org
The reaction rate is influenced by pH, with studies on N-ethylaniline showing a maximum rate at a specific pH, suggesting the involvement of different protonated and unprotonated species of the amine and the oxidant in the reaction mechanism. researchgate.net
In the periodate oxidation of aromatic amines, the formation of an intermediate complex between the amine and the periodate ion has been proposed. researchgate.net For instance, in the oxidation of N,N-diethyl-m-toluidine by periodate, the reaction is followed by monitoring the increase in absorbance of a reaction intermediate. asianpubs.org This intermediate is often unstable and subsequently decomposes to form the final products. researchgate.net Spectroscopic methods, such as UV-Vis spectrophotometry, are crucial for detecting and characterizing these transient species. researchgate.netasianpubs.org The main reaction product identified in the periodate oxidation of N,N-diethyl-m-toluidine is methyl-1,4-benzoquinone. asianpubs.org
The rate of periodate oxidation of related aromatic amines is affected by the ionic strength and dielectric constant of the reaction medium. For N-ethylaniline and N,N-diethyl-m-toluidine, an increase in the ionic strength of the medium leads to an increase in the reaction rate. researchgate.netasianpubs.org This effect suggests the involvement of charged species in the rate-determining step.
Conversely, a decrease in the dielectric constant of the medium, often achieved by changing the solvent composition (e.g., acetone-water mixture), results in a decrease in the reaction rate for N-ethylaniline. researchgate.net This indicates that the transition state is more polar than the reactants. The relationship between the rate constant and the dielectric constant can provide insights into the nature of the activated complex. researchgate.netresearchgate.netarxiv.org
To determine whether a reaction proceeds through a free-radical mechanism, experiments are often conducted in the presence of free radical scavengers. nih.govnih.govmdpi.com In the case of the periodate oxidation of N-ethylaniline and N,N-diethyl-m-toluidine, the addition of free radical scavengers has been reported to have no effect on the reaction rate. researchgate.netasianpubs.org This observation suggests that the reaction does not proceed via a free-radical pathway but likely involves an ionic mechanism, possibly through a two-electron transfer process.
The oxidation of toluidine isomers, including m-toluidine (B57737), by dichromate in an acidic medium has been studied. ijsr.netscholarsresearchlibrary.com These studies provide a basis for understanding the potential oxidation pathways of this compound under similar conditions. The reaction of m-toluidine with potassium dichromate in aqueous nitric acid is reported to follow a consecutive reaction mechanism, giving a colored product. ijsr.net
The oxidation of m-toluidine by dichromate is proposed to proceed through multiple reaction routes, with both routes contributing to the formation of the colored product. ijsr.netscholarsresearchlibrary.com The reaction kinetics can be complex, sometimes exhibiting substrate inhibition at low acid concentrations. ijsr.net The final products of the oxidation of primary aromatic amines by strong oxidizing agents like dichromate can include azo compounds, formed through the dimerization of intermediate species. scholarsresearchlibrary.com The specific reaction pathways and products for this compound would likely be influenced by the presence of the N-ethyl group.
Oxidation by Sodium Dichromate in Acidic Media
Effect of Reaction Products on Kinetic Profiles
In the synthesis of this compound via the alkylation of m-toluidine with an ethylating agent like ethyl bromide, the kinetic profile of the reaction is significantly influenced by the product itself. The primary amine, m-toluidine, reacts with the alkyl halide to form the desired secondary amine, this compound. masterorganicchemistry.com However, the nitrogen atom in the product, this compound, is generally more nucleophilic than the nitrogen in the starting material, m-toluidine. masterorganicchemistry.com This increased nucleophilicity is due to the electron-donating inductive effect of the ethyl group.
This phenomenon leads to a "runaway" reaction where the newly formed secondary amine competes with the remaining primary amine for the alkylating agent. masterorganicchemistry.com Because the product is a better nucleophile, it can react faster than the starting material, leading to a second alkylation event that forms the tertiary amine, N,N-diethyl-m-toluidine. masterorganicchemistry.com This inherent reactivity means that simple alkylation reactions often yield a mixture of the primary, secondary, and tertiary amines, complicating the synthesis and purification process. masterorganicchemistry.com The kinetic challenge in producing this compound selectively is to control the conditions to favor the mono-alkylation product and suppress the subsequent, kinetically favored, di-alkylation. masterorganicchemistry.com
Electrophilic Substitution and Functionalization
The aromatic ring and the nitrogen atom of this compound are both active sites for chemical reactions. The ethylamino group is a strong activating group, directing electrophilic substitution to the ortho and para positions relative to its location on the benzene (B151609) ring.
As a secondary amine, this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. ncert.nic.in This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. ncert.nic.in The reaction results in the formation of an N,N-disubstituted amide. ncert.nic.in To drive the reaction to completion, a base like pyridine (B92270) is often added to neutralize the acidic byproduct (e.g., HCl) that is formed. ncert.nic.in
For instance, the reaction of this compound with acetyl chloride yields N-ethyl-N-(m-tolyl)acetamide.
Table 1: Representative Acylation Reaction of this compound
| Reactant 1 | Reactant 2 | Product | Byproduct |
| This compound | Acetyl chloride | N-ethyl-N-(m-tolyl)acetamide | Hydrochloric acid |
| CH₃C₆H₄NHC₂H₅ | CH₃COCl | CH₃C₆H₄N(C₂H₅)COCH₃ | HCl |
Sulfonation of this compound involves the introduction of a sulfonic acid (-SO₃H) group, typically onto the aromatic ring via electrophilic aromatic substitution. The reaction is usually performed with concentrated or fuming sulfuric acid. Given that the ethylamino group is a powerful ortho-, para-director, the substitution is expected to occur at positions 4 and 6.
Furthermore, this compound can be functionalized with sulfonate-containing groups to produce specialized reagents. Examples of such derivatives include:
N-Ethyl,N-(3-sulfobenzyl) m-Toluidine : This compound is prepared by coupling a diazo compound with N-ethyl-N-4′-sulfobenzyl-m-toluidine. shubhamspecialty.com
3-(N-Ethyl-3-methylanilino)propanesulfonic acid sodium salt (TOPS) : This water-soluble reagent is used in the enzymatic and spectrophotometric determination of hydrogen peroxide. sigmaaldrich.comchembk.com
N-ethyl-n-(2-hydroxy-3-sulfopropyl)-m-toluidine : This is another derivative used for the spectrophotometric determination of hydrogen peroxide. sigmaaldrich.com
Advanced Mechanistic Studies
Modern research has provided deeper insights into the mechanisms by which this compound is formed and how it reacts under specific advanced conditions.
The synthesis of secondary amines like this compound from primary amines (m-toluidine) can be achieved with high selectivity using reductive amination. A prominent advanced mechanism is the "borrowing hydrogen" or "hydrogen autotransfer" process, which uses an alcohol as the alkylating agent and avoids the issues of over-alkylation seen with alkyl halides. organic-chemistry.org
In this mechanism, a catalyst, often a ruthenium or iridium complex, facilitates the entire transformation:
Dehydrogenation : The catalyst temporarily abstracts two hydrogen atoms from the alcohol (ethanol), oxidizing it to the corresponding aldehyde (acetaldehyde) in situ.
Condensation : The primary amine (m-toluidine) reacts with the newly formed aldehyde to form a Schiff base or imine intermediate, releasing a molecule of water.
Hydrogenation : The catalyst then transfers the "borrowed" hydrogen atoms to the imine intermediate, reducing it to the final secondary amine product, this compound.
This one-pot reaction is highly atom-efficient. Recent studies have demonstrated that ruthenium-based catalysts are effective for this N-alkylation of amines with alcohols. organic-chemistry.org
Table 2: Catalyst Systems for Reductive N-Ethylation
| Amine | Alkylating Agent | Catalyst System | Key Features |
| Arylamines | Ethanol (B145695) | Ruthenium-triphos complex with Al(OTf)₃ | Allows for mono N-ethylation; can be recycled. organic-chemistry.org |
| Primary Amines | Alcohols | Manganese pincer complexes | Provides efficient and selective N-alkylation. masterorganicchemistry.com |
| Aniline (B41778) | Ketones (e.g., Methyl Ethyl Ketone) | Noble metal catalyst (e.g., Palladium) with a promoter acid | Proceeds via reductive alkylation with hydrogen gas. google.com |
The interaction of this compound with highly reactive species like amino radicals (•NH₂) involves complex mechanistic pathways. Based on computational studies of the reaction between m-toluidine and •NH₂ radicals, several key reaction channels can be proposed for this compound. researchgate.net Nitrogen-centered radicals are generally electrophilic and readily add to electron-rich aromatic systems. acs.org
The potential reaction pathways include:
Hydrogen Abstraction : The •NH₂ radical can abstract a hydrogen atom from the substrate. For this compound, the most likely sites are the α-carbons of the ethyl group, as the N-H hydrogen present in the primary amine is absent. This would generate a carbon-centered radical on the ethyl group.
Radical Addition to the Aromatic Ring : The electrophilic •NH₂ radical can add to the various positions of the electron-rich benzene ring. researchgate.netacs.org This addition forms a resonance-stabilized radical intermediate. The ethylamino and methyl groups direct the addition to the ortho and para positions, making positions 2, 4, and 6 the most favorable sites for attack.
Subsequent Reactions : The radical adducts formed are highly reactive and can undergo further reactions, such as dehydrogenation, to ultimately form substituted aminotoluidines.
Chemical Transformations in Complex Systems
Role as a Building Block in Organic Synthesis
This compound is a valuable precursor in organic synthesis, primarily utilized in the manufacturing of dyes and pigments. aarti-industries.comnih.gov Its structure, featuring an ethylamino group and a methyl group on the benzene ring, influences the properties of the resulting products. The ethyl group enhances the solubility and affects the final color of the dyes, while the meta-positioned methyl group directs the substitution pattern during chemical reactions.
The synthesis of this compound itself can be achieved through several methods, including the reaction of m-toluidine with ethanol at high temperatures over a catalyst or by alkylation using reagents like ethyl bromide or ethyl p-toluenesulfonate. orgsyn.org
Azo Dye Synthesis:
A significant application of this compound is in the synthesis of azo dyes. shubhamspecialty.com Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings and are a major class of synthetic colorants. psiberg.comnih.gov The general synthesis involves a two-step process: diazotization followed by an azo coupling reaction. nih.gov
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. unb.caekb.eg These salts are typically unstable and are used immediately in the subsequent step. nih.gov
Azo Coupling: The diazonium salt, acting as an electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. psiberg.comnih.gov this compound can serve as such a coupling component. The amino group and the methyl group on the toluidine ring are ortho-para directing, meaning the electrophilic diazonium salt will preferentially attack the positions ortho or para to these activating groups. Due to steric hindrance from the ethylamino group, the coupling typically occurs at the para-position relative to the amino group.
A specific example involves the preparation of a reddish-blue azo dye by coupling a diazo compound with N-ethyl-N-4′-sulfobenzyl-m-toluidine, a sulfonated derivative of this compound. shubhamspecialty.com This sulfonation increases the water solubility of the resulting dye.
| Reaction Step | Reagents | Key Intermediates | General Conditions |
| Diazotization of a primary aromatic amine | Primary aromatic amine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Aryl diazonium salt (Ar-N₂⁺Cl⁻) | 0-5 °C |
| Azo coupling with this compound | Aryl diazonium salt, this compound | Azo dye | Weakly acidic to neutral pH |
Reactivity in Fluorosulfurylation Applications
Recent research has highlighted the utility of this compound as a reagent in advanced synthetic methodologies, specifically in fluorosulfurylation reactions. A 2023 study reported its use in a process for the direct ¹⁸F-fluorosulfurylation of phenols and amines. sigmaaldrich.com This indicates its role in the preparation of compounds containing the fluorosulfonyl group (-SO₂F), which is of growing interest in medicinal chemistry and agrochemistry due to its unique chemical properties.
The fluorosulfurylation of amines typically involves their reaction with a source of the fluorosulfonyl group. While the specific mechanism for the reaction involving this compound in the cited study is not detailed here, the general reactivity of secondary aromatic amines in such transformations provides insight. These reactions often proceed via the nucleophilic attack of the amine nitrogen on the sulfur atom of a fluorosulfurylating agent, such as sulfuryl fluoride (B91410) (SO₂F₂).
| Reaction Type | Reactants | Functional Group Introduced | Potential Application |
| Fluorosulfurylation | This compound, Fluorosulfurylating agent (e.g., SO₂F₂) | Fluorosulfonyl group (-SO₂F) | Synthesis of bioactive compounds |
The development of efficient fluorosulfurylation methods is an active area of research, and the involvement of readily available building blocks like this compound underscores its continued importance in contemporary organic synthesis.
Research on Derivatives and Analogues of N Ethyl M Toluidine
N-Benzyl-N-ethyl-m-toluidine
N-Benzyl-N-ethyl-m-toluidine, a tertiary amine, serves as a crucial intermediate in various chemical syntheses.
N-Benzyl-N-ethyl-m-toluidine is recognized for its role as a dye intermediate. chemicalbull.com Its applications include the synthesis of synthetic dyes and use within the plastics industry. chemicalbull.com A notable application is its connection to the manufacturing of azo dyes, where a related compound, N-Ethyl,N-(3-sulfobenzyl) m-Toluidine (B57737), is used to create reddish-blue to blue-black colorants. shubhamspecialty.com
In the pharmaceutical sector, this compound is classified as a pharmaceutical raw material and a fine chemical intermediate. mit-ivy.com It has been associated with Salcaprozate Sodium, which is utilized as a drug delivery agent to enhance the oral bioavailability of certain medications. chemicalbull.com
Table 1: Applications of N-Benzyl-N-ethyl-m-toluidine
| Application Area | Specific Use |
|---|---|
| Dyes | Intermediate for synthetic dyes chemicalbull.com |
| Plastics | Utilized in the plastics industry chemicalbull.com |
| Pharmaceuticals | Intermediate for fine chemicals mit-ivy.com |
| Linked to drug delivery agents chemicalbull.com |
Detailed research findings on the specific role of N-Benzyl-N-ethyl-m-toluidine as an antioxidant or accelerator in rubber chemical production are not extensively available in the public domain. While some suppliers of the chemical list "antioxidant" as a general product category, a direct link to its application in the rubber industry is not well-documented in the available literature. made-in-china.com
Specific research detailing the application of N-Benzyl-N-ethyl-m-toluidine as a corrosion inhibitor or a direct fuel additive is limited. While related aniline (B41778) compounds are sometimes discussed in the context of fuel additives and their impact on engine lubricants, specific data on N-Benzyl-N-ethyl-m-toluidine for these purposes is not readily found in the reviewed sources.
N,N-dihydroxyethyl-m-toluidine (DMPT)
N,N-dihydroxyethyl-m-toluidine, also known as m-Tolyldiethanolamine, is a versatile chemical compound with significant applications in polymer chemistry. nih.gov It typically appears as a colorless to yellow liquid. nih.govnih.gov
One of the primary functions of N,N-dihydroxyethyl-m-toluidine is as a curing agent for epoxy resins. nih.govnih.gov It is also used in the formulation of curing agents for other resin systems, such as polyesters and polyethers. nih.gov Tertiary amines like DMPT can act as cure promoters, accelerating the cross-linking process in unsaturated polymer resins when used with peroxide initiators. The compound is compatible with epoxy resins and is considered a crosslinker or hardener. mit-ivy.com
Table 2: Curing Agent Profile of N,N-dihydroxyethyl-m-toluidine
| Property | Description |
|---|---|
| Function | Curing Agent, Crosslinker, Hardener mit-ivy.comnih.gov |
| Compatible Resins | Epoxy Resins, Polyester (B1180765) Resins, Polyether Resins mit-ivy.comnih.gov |
| Mechanism | Acts as a cure promoter/accelerator |
Beyond its role in curing, DMPT is utilized as a polymer additive to enhance the properties of plastics and resins. nih.gov It functions as a stabilizer, which can improve the thermal and oxidative resistance of the final polymer product. nih.gov Its antioxidant properties allow it to inhibit oxidative reactions, which enhances the stability and can extend the shelf life of materials. nih.gov The use of such promoters can sometimes lead to challenges with storage stability in pre-promoted resin systems, a phenomenon known as "gel-time drift".
Utility in Dye and Pigment Manufacturing
One notable derivative is N-Ethyl-N-cyanoethyl-m-toluidine, which serves as a key intermediate in the production of several red disperse dyes, including Disperse Red 65, Disperse Red 88, Disperse Red 153, and Disperse Red 179. chemicalbook.comhaihangchem.com The synthesis of these dyes typically involves the diazotization of an aromatic amine and subsequent coupling with a derivative of N-Ethyl-m-toluidine. ijrpr.com The resulting azo dyes are known for their vibrant colors and good fastness properties on polyester fabrics. nih.govnih.govajol.inforesearchgate.net
The general process for creating these dyes involves a two-step reaction. First, a primary aromatic amine is converted into a diazonium salt. This is followed by a coupling reaction with an electron-rich compound, such as an N-alkylaniline derivative. ijrpr.com The properties of the final dye, such as its shade and fastness to light and washing, are influenced by the specific chemical structures of both the diazo component and the coupling component. ajol.info
Research has shown that dyes derived from this compound intermediates can exhibit excellent color strength and fastness properties, making them valuable in the textile industry. ajol.info The introduction of different substituent groups on the this compound backbone allows for the fine-tuning of the dye's properties to meet specific application requirements.
| Derivative | CAS Number | Application in Dye Synthesis |
|---|---|---|
| N-Ethyl-N-cyanoethyl-m-toluidine | 148-69-6 | Intermediate for Disperse Red 65, 88, 153, 179 chemicalbook.comhaihangchem.com |
| N-Ethyl-N-2-hydroxyethyl-m-toluidine | 91-88-3 | Intermediate for dyestuffs and color developers tristarintermediates.org |
Antioxidant Properties in Material Formulations
Aromatic amines, as a class of compounds, are recognized for their antioxidant properties, which are utilized to protect materials such as polymers, rubbers, and lubricating oils from degradation caused by oxidation. researchgate.netyoutube.com The mechanism of action for aminic antioxidants typically involves the donation of a hydrogen atom from the amine group to radical species, thereby interrupting the auto-oxidation cycle. youtube.com This process converts the reactive radicals into more stable, non-radical species.
While the general antioxidant activity of aromatic amines is well-documented, specific research findings on the application of this compound derivatives as antioxidants in material formulations are not extensively available in the public domain. However, based on the known structure-activity relationships of antioxidant compounds, it can be inferred that N-alkylated toluidines could potentially exhibit antioxidant activity. The presence of the nitrogen-hydrogen bond and the aromatic ring are key structural features that contribute to the radical-scavenging ability of these molecules. researchgate.netfrontiersin.org The effectiveness of such an antioxidant would depend on factors like the bond dissociation energy of the N-H bond and the stability of the resulting aminyl radical.
2-(N-Ethyl-m-toluidino)ethanol
2-(N-Ethyl-m-toluidino)ethanol is a derivative of this compound that has found utility in specific analytical and modeling applications.
2-(N-Ethyl-m-toluidino)ethanol plays a role as a chromogenic reagent in the enzymatic determination of certain biological analytes, such as triglycerides. haihangchem.com In these assays, the concentration of the analyte is determined by a series of coupled enzymatic reactions that ultimately lead to the formation of a colored product.
The determination of triglycerides, for instance, typically involves the following steps:
Lipases hydrolyze triglycerides to glycerol (B35011) and free fatty acids. vitroscient.com
Glycerol is then phosphorylated by glycerol kinase in the presence of ATP to form glycerol-3-phosphate. vitroscient.com
Glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing dihydroxyacetone phosphate (B84403) and hydrogen peroxide (H₂O₂). vitroscient.comd-nb.info
In the final step, known as the Trinder reaction, the hydrogen peroxide produced is used by a peroxidase to oxidatively couple a hydrogen donor with a chromogen to form a colored dye. d-nb.info
In this context, 2-(N-Ethyl-m-toluidino)ethanol can act as the hydrogen donor. In the presence of peroxidase and a suitable coupling partner (like 4-aminoantipyrine), it is oxidized by hydrogen peroxide to form a stable, colored quinoneimine dye. d-nb.info The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide, and thus to the original concentration of the analyte being measured. This colorimetric method allows for the quantification of the analyte by spectrophotometry. vitroscient.comresearchgate.net
2-(N-Ethyl-m-toluidino)ethanol is also utilized in the development of Quantitative Structure-Activity Relationship (QSAR) models, particularly for predicting the aquatic toxicity of chemicals. haihangchem.com QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity. researchgate.netnih.gov These models are valuable tools in ecotoxicology for predicting the potential environmental impact of new or untested chemicals, thereby reducing the need for extensive animal testing. nih.govnih.govresearchgate.net
In the development of QSAR models for aquatic toxicity, the biological activity is often expressed as the concentration of a substance that is lethal to a certain percentage of a test population of aquatic organisms, such as the fathead minnow (Pimephales promelas), over a specific time period (e.g., 96-hour LC50). researchgate.netnih.govuci.edu The chemical structure is represented by a set of numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecule, including its size, shape, lipophilicity (logP), and electronic properties (e.g., HOMO and LUMO energies). researchgate.net
Data points for compounds like 2-(N-Ethyl-m-toluidino)ethanol, for which experimental toxicity data is available, are used to build and validate these QSAR models. haihangchem.com By analyzing the relationships between the molecular descriptors and the observed toxicity across a range of chemicals, a predictive model can be established. For aniline derivatives, descriptors related to hydrophobicity and electronic properties have been shown to be important in predicting their aquatic toxicity. researchgate.net
| Compound | Application | Key Role/Principle |
|---|---|---|
| 2-(N-Ethyl-m-toluidino)ethanol | Glycerol Oxidase Determination | Chromogenic hydrogen donor in the Trinder reaction for colorimetric quantification. haihangchem.comd-nb.info |
| QSAR Model Development | Data point for building and validating models to predict aquatic toxicity of chemicals. haihangchem.comnih.gov |
N-(2-Aminoethyl)-N-ethyl-m-toluidine
N-(2-Aminoethyl)-N-ethyl-m-toluidine is another analogue of this compound with potential applications in the field of organic synthesis.
N-(2-Aminoethyl)-N-ethyl-m-toluidine, with its two nitrogen atoms possessing lone pairs of electrons, has the potential to act as a bidentate ligand in coordination chemistry. Such ligands can form stable complexes with transition metals, which are often used as catalysts in a wide array of complex organic transformations. While specific catalytic applications of N-(2-Aminoethyl)-N-ethyl-m-toluidine are not extensively detailed in the reviewed literature, related N,N-dialkylanilines and amino-functionalized ligands are known to be valuable in organic synthesis. nih.gov
For instance, amino-functionalized ligands are employed in various catalytic reactions, including cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of the ethyl and aminoethyl groups on the aniline nitrogen can influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity.
Furthermore, N,N-dialkylanilines are recognized as important building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. nih.govnih.gov They can undergo various transformations, such as C-H functionalization, to introduce new functional groups and build molecular complexity. nih.gov The structural motif of N-(2-Aminoethyl)-N-ethyl-m-toluidine, containing both an aniline and an ethylenediamine (B42938) fragment, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic structures.
Studies on Enzyme Interaction
While extensive research specifically detailing the enzymatic interactions of this compound is limited in publicly available literature, the metabolism of aromatic amines, a class to which this compound belongs, is a well-established field of study. Generally, compounds like this compound are metabolized in vertebrates by cytochrome P450 enzymes in the liver. These enzymatic processes typically involve N-dealkylation and aromatic hydroxylation.
The ethyl group and the methyl group on the aromatic ring of this compound are potential sites for oxidative metabolism. The interaction with enzymes can lead to the formation of various metabolites. The specific enzymes involved and the rate of metabolism can be influenced by the structure of the substrate. For instance, the position of the methyl group in the meta position influences the electronic properties of the aromatic ring and, consequently, its susceptibility to enzymatic attack.
Research into the enzymatic processing of analogous compounds, such as other toluidine isomers and their N-alkylated derivatives, provides insights into the likely metabolic pathways for this compound. These studies are crucial for understanding the bio-transformation and potential toxicological profiles of such industrial chemicals.
N-Ethyl-N-cyanoethyl-m-toluidine
N-Ethyl-N-cyanoethyl-m-toluidine is a significant derivative of this compound, characterized by the presence of a cyanoethyl group attached to the nitrogen atom. This modification makes it a valuable intermediate in the chemical industry, particularly in the synthesis of dyes.
N-Ethyl-N-cyanoethyl-m-toluidine serves as a crucial coupling component in the synthesis of a variety of disperse dyes. tristarintermediates.org Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester and acetate. The presence of the cyanoethyl group in N-Ethyl-N-cyanoethyl-m-toluidine enhances the properties of the resulting dyes, such as their affinity for polyester fibers, and improves the lightfastness and sublimation fastness of the coloration.
In the synthesis of azo disperse dyes, a diazonium salt, derived from an aromatic amine (the diazo component), is reacted with a coupling component, such as N-Ethyl-N-cyanoethyl-m-toluidine. This reaction, known as azo coupling, results in the formation of an azo compound, which is the dye molecule. The specific shade of the dye is determined by the chemical structures of both the diazo component and the coupling component.
While the precise synthesis pathways for specific commercial dyes like Disperse Red 65, Disperse Red 88, Disperse Red 153, and Disperse Red 179 using N-Ethyl-N-cyanoethyl-m-toluidine are often proprietary, the general principle involves its use as a coupler to achieve specific red to violet shades on synthetic fabrics. Research on analogous dye systems, such as those synthesized from N,N-bis(2-cyanoethyl)-m-methylaniline, demonstrates that the incorporation of cyanoethyl groups leads to dyes with a wide range of colors from yellow to blue with good fastness properties. researchgate.net
Applications in Advanced Materials Science and Engineering
Dye Chemistry and Pigmentation
The color of azo dyes is determined by the chromophore system, which consists of the azo group (-N=N-) linking two or more aromatic rings. scienceworldjournal.org The specific shade and intensity are modulated by auxochromes, which are functional groups attached to these aromatic rings. scienceworldjournal.org N-Ethyl-m-toluidine functions as a coupling component in the synthesis of azo dyes. The process begins with the diazotization of a primary aromatic amine to form a diazonium salt, which then undergoes an electrophilic substitution reaction with an electron-rich nucleophile like this compound. scienceworldjournal.org
The N-ethylamino group (-NHC₂H₅) and the methyl group (-CH₃) on the this compound molecule are both electron-donating groups. researchgate.net When incorporated into the dye's molecular structure, these groups increase the electron density of the aromatic ring system. This alteration of the electronic structure of the chromophore changes the energy required for electron transitions (e.g., π→π* transitions), which in turn modifies the wavelength of light the dye absorbs. researchgate.net A shift in the absorption maximum results in a change in the perceived color. The presence of both electron-donating and electron-withdrawing groups in a dye molecule can lead to a significant red shift in the absorption spectrum. nih.gov The specific position of these groups on the aromatic ring also plays a crucial role in determining the final color, allowing for the fine-tuning of shades from yellow to red and beyond. scienceworldjournal.orgijorarjournal.com
Table 1: Influence of Substituents on Azo Dye Color
| Substituent Type on Coupling Component | Electronic Effect | Impact on Electron Density | Effect on Absorption Wavelength | Resulting Color Shift |
| N-Ethyl Group | Electron-Donating (+I) | Increases | Shifts to longer wavelengths (Bathochromic) | Deepens color (e.g., towards red) |
| Methyl Group | Electron-Donating (+I) | Increases | Shifts to longer wavelengths (Bathochromic) | Deepens color |
| Nitro Group | Electron-Withdrawing (-M) | Decreases | Shifts to shorter wavelengths (Hypsochromic) | Lightens color (e.g., towards yellow) |
| Chloro/Bromo Group | Electron-Withdrawing (-I), Weakly Deactivating | Decreases | Shifts to shorter wavelengths (Hypsochromic) | Lightens color |
This table provides a generalized overview of substituent effects on azo dye color.
The stability of a dye, particularly its resistance to fading upon exposure to light (lightfastness), heat, and chemical agents, is a critical performance metric. The structure of the coupling component, such as this compound, significantly influences these properties.
Polymer Science and Technology
This compound and its derivatives are valuable monomers and additives in the synthesis of specialty polymers, where they can impart improved thermal, chemical, and electrical properties.
This compound can be used as a monomer or co-monomer to create high-performance polymers. Its aromatic structure and reactive amine group make it suitable for polymerization reactions. Research has demonstrated the synthesis of novel polymers incorporating toluidine derivatives. For example, a nanostructured copolymer, poly(m-toluidine-co-2-ethylaniline), has been synthesized from m-toluidine (B57737) and 2-ethylaniline, indicating the utility of this class of monomers in creating new polymeric materials. nih.gov
In another application, a derivative, N-methacryloyloxyethyl-N-ethyl-m-toluidine (MEET), was prepared and used as a co-monomer in bone cement formulations, highlighting its role in creating specialized biomedical polymers. nih.gov The incorporation of such monomers can lead to polymers with unique characteristics, such as the optically active and thermally stable polyamides and polyimides derived from amino acid-based monomers. chemimpex.com These examples underscore the versatility of this compound as a precursor for polymers designed for specific, high-performance applications.
The incorporation of this compound into a polymer matrix can significantly enhance its thermal and chemical stability. The inherent rigidity of the aromatic ring in the toluidine structure contributes to a more robust polymer backbone. This increased rigidity can raise the glass transition temperature (Tg) of the polymer, making it more resistant to softening and deformation at elevated temperatures. americhem.com
A closely related compound, N,N-Diethyl-m-toluidine, is known to act as a stabilizer in plastics and rubber, improving their thermal and mechanical properties. rsc.org This effect is attributed to the aromatic amine structure. Similarly, polymers incorporating this compound would be expected to exhibit enhanced resistance to chemical attack. The stable aromatic ring is less susceptible to degradation by many common solvents and chemical agents compared to purely aliphatic polymer chains. This improved resistance prevents material failure mechanisms like cracking, swelling, and softening, thereby extending the service life of the polymer product in harsh environments.
Table 2: Expected Impact of this compound on Polymer Properties
| Polymer Property | Influence of Incorporating this compound | Underlying Structural Reason |
| Thermal Stability | Increase | Incorporation of rigid aromatic rings into the polymer backbone. |
| Glass Transition Temp (Tg) | Increase | Reduced chain mobility due to the bulky, rigid structure. |
| Chemical Resistance | Increase | Stable aromatic structure is less susceptible to attack by solvents and chemicals. |
| Mechanical Strength | Potential Increase | Reinforcing effect of the benzene (B151609) ring structure within the polymer matrix. americhem.com |
Polymers derived from aniline (B41778) and its derivatives, such as this compound, are at the forefront of research into electrically conductive polymers, often called "synthetic metals." mdpi.com The polymerization of this compound can lead to a polymer with a conjugated π-electron system along its backbone, which is a prerequisite for electrical conductivity.
The conductivity of these polymers, such as poly(m-toluidine), is achieved through a process called doping. nih.gov Doping involves treating the polymer with an oxidizing or reducing agent (or an acid), which either removes or adds electrons to the conjugated backbone. This process creates mobile charge carriers (polarons and bipolarons) that can move along the polymer chain, allowing the material to conduct electricity. Research on copolymers like poly(m-toluidine-co-2-ethylaniline) has shown that their conductivity can be tailored, making them suitable for applications in optoelectronic devices. nih.gov The conductivity of these systems is influenced by factors such as the degree of doping and the specific monomers used. nih.gov The development of such conductive polymers from precursors like this compound opens up possibilities for their use in flexible electronics, sensors, and anti-static coatings. nih.gov
Rubber Chemistry and Additives
In the realm of rubber technology, the longevity and performance of products are critically dependent on the chemical additives used during manufacturing. This compound serves as a multifunctional additive, contributing to both the processing and durability of rubber goods.
Function as Antioxidants and Vulcanization Accelerators
The vulcanization process, which involves the cross-linking of polymer chains, is fundamental to creating durable rubber materials. This process can be slow and inefficient if solely reliant on sulfur. lusida.com Accelerators are chemical compounds that increase the speed of vulcanization, allowing it to occur at lower temperatures and with greater efficiency. lusida.com While specific performance data for this compound as a primary vulcanization accelerator is not extensively documented in readily available literature, its chemical structure as a secondary aryl amine suggests its potential to function in this capacity, likely as a secondary accelerator. yg-1.com Secondary accelerators are often used in combination with primary accelerators to achieve a synergistic effect on the vulcanization rate and to modify the properties of the vulcanizate.
The degradation of rubber products is often caused by oxidation, which leads to a deterioration of their physical and mechanical properties. yg-1.com Antioxidants are crucial for inhibiting this process. Amine-based antioxidants, a class to which this compound belongs, are known to be effective in protecting rubber from degradation caused by heat and oxygen. asianpubs.org These compounds work by interrupting the chain reactions of oxidation, thereby preserving the integrity of the rubber matrix. asianpubs.org
Contribution to Rubber Product Durability and Oxidative Stability
The inclusion of antioxidants is essential for enhancing the service life of rubber products. utwente.nl By mitigating the effects of oxidative aging, compounds like this compound contribute to the long-term durability and stability of rubber goods. The aging of rubber can manifest as hardening, cracking, and a general loss of desirable properties. researchgate.net The presence of an effective antioxidant helps to maintain the elasticity and strength of the rubber over time.
Research on similar amine antioxidants has shown that they play a vital role in improving the retention of mechanical properties after aging. researchgate.netresearchgate.net For instance, studies on natural rubber have demonstrated that the addition of amine-based antioxidants can significantly improve resistance to thermal aging. researchgate.net While direct studies quantifying the specific impact of this compound on various rubber formulations are not widely published, its classification as an aromatic amine antioxidant points to its role in enhancing the oxidative stability of rubber products. yg-1.com
Table 1: General Properties of Amine Antioxidants in Rubber
| Property | Description |
| Function | Inhibit oxidative degradation |
| Mechanism | Interrupt free-radical chain reactions |
| Benefit | Enhances durability and service life |
| Typical Application | Tires, belts, hoses, and other rubber goods |
Epoxy Resin Systems
Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. These resins require a curing agent, or hardener, to transform from a liquid to a solid, cross-linked material. Aromatic amines, including this compound, are an important class of curing agents for epoxy resins. epochemie.comappliedpoleramic.comthreebond.co.jp
Role as a Curing Agent in Automotive and Construction Applications
In the automotive industry, epoxy resins are utilized as adhesives and coatings for various components. asianpubs.org Aromatic amine curing agents are favored in applications requiring high performance, such as structural adhesives and protective coatings, due to the superior thermal and chemical resistance they impart to the cured epoxy. epochemie.comnih.gov The use of this compound as a curing agent or a component in a curing agent blend can contribute to the development of these desirable properties.
In the construction sector, epoxy adhesives are used for bonding a wide range of materials, including concrete, steel, and composites. nih.gov The choice of curing agent is critical in determining the final properties of the adhesive, such as its strength, durability, and resistance to environmental factors. Aromatic amine-cured epoxies are known for their high strength and chemical resistance, making them suitable for demanding construction applications like anchoring, structural repair, and high-performance flooring. epochemie.comnih.gov
Integration into Adhesives, Coatings, and Composites
The integration of this compound into epoxy formulations for adhesives, coatings, and composites is driven by the need for specific performance characteristics. As a curing agent, it reacts with the epoxy resin to form a rigid, three-dimensional network. appliedpoleramic.com The properties of the resulting material are influenced by the chemical structure of the amine.
Adhesives: The use of aromatic amine hardeners can lead to adhesives with high bond strength and excellent performance at elevated temperatures. nih.gov
Coatings: Aromatic amine-cured epoxy coatings can offer excellent protection against corrosion and chemical attack, making them suitable for industrial and protective coating applications. epochemie.com
Table 2: General Characteristics of Aromatic Amine Cured Epoxy Systems
| Property | Description |
| Curing Mechanism | Reaction of amine groups with epoxy groups |
| Key Advantages | High strength, excellent chemical resistance, high heat distortion temperature |
| Typical Applications | Structural adhesives, chemical-resistant coatings, high-performance composites |
| Considerations | Often require elevated temperature curing for optimal properties |
Advanced Analytical Methodologies for N Ethyl M Toluidine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of N-Ethyl-m-toluidine.
Gas Chromatography (GC) is a primary technique for assessing the purity of this compound. Commercial grades of this compound often specify a purity of ≥98.0%, which is determined by GC sigmaaldrich.comsahinlerkimya.com.tr. The method separates volatile and thermally stable compounds, making it highly suitable for analyzing this compound, which has a boiling point of 221 °C sigmaaldrich.com.
In a typical GC analysis for purity, the sample is vaporized and passed through a capillary column. The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase coated on the column and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of the carbon-containing analytes. The purity is often calculated using the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram bis.gov.in. While this method is widely used, it assumes that all compounds have a similar response factor in the detector chromforum.org. For higher accuracy, calibration with certified standards is required.
Table 1: Illustrative Gas Chromatography (GC) Conditions for Purity Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Capillary column (e.g., Polyethylene glycol phase), 50 m x 0.32 mm ID, 0.25 µm film thickness bis.gov.in |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 240 °C, hold for 5 min |
| Injection Mode | Split |
| Injection Volume | 1.0 µL |
Note: The conditions in this table are illustrative and would require optimization for specific instrumentation and applications.
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the structural elucidation of this compound. The mass spectrometer ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern produced is characteristic of the molecule's structure.
For this compound (molar mass: 135.21 g/mol ), electron ionization (EI) typically results in a molecular ion peak ([M]⁺) at m/z 135 nih.govmassbank.eu. The fragmentation pattern provides further structural confirmation. A prominent peak is observed at m/z 120, corresponding to the loss of a methyl group (-CH₃) from the ethyl substituent, which is a characteristic fragmentation of N-ethyl aromatic amines massbank.eu. Other significant fragments can be seen at m/z 91 (tropylium ion) and m/z 65 nih.govmassbank.eu. This fragmentation data serves as a molecular fingerprint, allowing for unambiguous identification.
Table 2: Key Mass Fragments for this compound from GC-MS (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 135 | 36.12 | [M]⁺ (Molecular Ion) |
| 120 | 99.99 | [M-CH₃]⁺ |
| 91 | 24.76 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 10.99 | [C₅H₅]⁺ |
Source: Data compiled from MassBank of North America (MoNA) nih.govmassbank.eu.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural confirmation of this compound in solution ed.ac.uk. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected:
Aromatic Protons: A complex multiplet pattern in the aromatic region of the spectrum, arising from the four protons on the substituted benzene (B151609) ring.
N-H Proton: A broad singlet corresponding to the amine proton.
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons of the ethyl group.
Aryl-Methyl Protons: A singlet for the three protons of the methyl group attached to the aromatic ring.
The integration of these signals is proportional to the number of protons they represent, and the coupling patterns reveal the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. While spectral data is available in commercial and public databases, such as the Sadtler Research Laboratories Spectral Collection, detailed interpretation provides unambiguous structural proof nih.gov.
Chromatographic Separation and Quantification
Chromatographic techniques are vital for separating this compound from related compounds and for its quantification in various samples.
This compound is commonly synthesized by the ethylation of m-toluidine (B57737) nih.govorgsyn.org. Consequently, reaction mixtures may contain the starting material (m-toluidine), the desired product (this compound), and potentially a co-product, N,N-diethyl-m-toluidine nih.gov. The separation and quantification of these components are necessary to monitor the reaction's progress and to determine the final product's purity.
High-Performance Liquid Chromatography (HPLC) is well-suited for this analysis. The separation can be achieved using a reversed-phase column (e.g., C18). The primary amine (m-toluidine) is more polar than the secondary amine (this compound) and will therefore elute earlier from the column. The difference in basicity between the primary and secondary amines also influences their retention, especially when using a buffered mobile phase helixchrom.com. Detection is typically performed using an ultraviolet (UV) detector, as the aromatic ring in both molecules absorbs UV light sielc.com.
Table 3: Representative HPLC Method for Separation of m-Toluidine and this compound
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm sielc.com |
| Column Temperature | 30 °C |
| Expected Elution Order | 1. m-Toluidine, 2. This compound |
Note: This table outlines a general method that would require optimization.
The determination of this compound in complex matrices, such as environmental samples or industrial process streams, presents analytical challenges due to the presence of interfering substances. This compound has been reported as a constituent of tobacco, indicating its potential presence in complex natural product matrices nih.gov.
Analysis in such matrices typically requires a robust sample preparation step to extract and concentrate the analyte and to remove interfering components. This may involve techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Following extraction, a sensitive and selective analytical method is required. GC-MS is often the method of choice due to its excellent separating power (GC) and definitive identification capabilities (MS). For trace-level analysis, derivatization of the amine group, for instance with heptafluorobutyric acid anhydride, can be employed to enhance volatility and sensitivity for detection by an electron capture detector (GC-ECD) keikaventures.com.
Table 4: General Workflow for Analysis of this compound in a Water Matrix
| Step | Description |
| 1. Sample Collection | Collect aqueous sample in a clean glass container. |
| 2. pH Adjustment | Adjust sample pH to >10 to ensure the analyte is in its free base form. |
| 3. Extraction | Perform liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane or hexane). |
| 4. Concentration | Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract. |
| 5. Analysis | Analyze the concentrated extract using GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. |
| 6. Quantification | Quantify using an external calibration curve or the method of standard additions. |
Development of High-Performance Liquid Chromatography (HPLC) Methods
The development of robust High-Performance Liquid Chromatography (HPLC) methods is crucial for the accurate quantification and separation of this compound from isomers and impurities in various matrices. Method development typically focuses on optimizing separation efficiency, peak resolution, and analysis time by systematically adjusting chromatographic parameters. wjpmr.comasianjpr.com Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of aromatic amines like this compound. sielc.comresearchgate.net
In RP-HPLC, a non-polar stationary phase, such as C18 or C8, is used in conjunction with a polar mobile phase. researchgate.netarlok.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. sielc.comhelixchrom.comsielc.com The ratio of organic solvent to water is a critical parameter that controls the retention time of the analyte; increasing the organic content typically reduces the retention time. helixchrom.com
To achieve optimal peak shape and selectivity, especially when analyzing basic compounds like this compound, the pH of the mobile phase is carefully controlled using buffers (e.g., phosphate (B84403) or formate) and acid modifiers like phosphoric acid or formic acid. sielc.comhelixchrom.com The use of formic acid is particularly common when the HPLC system is coupled with a mass spectrometer (MS), as it is volatile and compatible with MS detection. sielc.com The choice of column is also vital; columns with smaller particle sizes (e.g., 3 µm) can be used in Ultra-High-Performance Liquid Chromatography (UPLC) systems for faster analysis times. sielc.com
The following interactive data table summarizes typical starting parameters for the development of an HPLC method for this compound, based on established methods for similar aromatic amines.
| Parameter | Typical Condition/Value | Rationale/Effect on Separation |
|---|---|---|
| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Effective for separating moderately non-polar compounds like this compound. |
| Stationary Phase (Column) | C18 (e.g., Zorbax Eclipse Plus, Newcrom R1) | Provides strong hydrophobic retention for aromatic compounds. sielc.commassbank.eu |
| Mobile Phase | Acetonitrile and Water with acid modifier | Acetonitrile is a common organic modifier; water is the weak solvent. The ratio is adjusted to control elution strength. sielc.commassbank.eu |
| Acid Modifier | 0.1% Formic Acid or Phosphoric Acid | Controls mobile phase pH to ensure consistent ionization state of the analyte and improves peak shape by minimizing tailing. sielc.commassbank.eu |
| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to improve resolution of complex mixtures. massbank.eu |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column diameter and particle size; optimized for efficiency and analysis time. massbank.eu |
| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and separation selectivity; maintained at a constant temperature for reproducibility. massbank.eu |
| Detection | UV Absorbance (e.g., 250-254 nm) | Aromatic rings in the molecule provide strong UV absorbance for sensitive detection. sielc.com |
| Injection Volume | 5 - 20 µL | Volume of the sample introduced into the system; kept small to avoid peak broadening. |
Electrochemical Detection Methods
Electrochemical detection methods offer a highly sensitive and selective alternative for the analysis of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com Aromatic amines can be electrochemically oxidized, making them suitable candidates for analysis by techniques such as voltammetry.
The development of an electrochemical sensor for this compound would involve selecting an appropriate working electrode material and modifying its surface to enhance sensitivity and selectivity. Common electrode materials include glassy carbon, gold, and platinum. mdpi.com Surface modification with nanomaterials, polymers, or other chemical entities can lower the overpotential required for oxidation and prevent fouling of the electrode surface. mdpi.com For instance, conducting polymers can be electropolymerized onto the electrode surface to create a film that facilitates electron transfer. researchgate.net
Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often employed for quantitative analysis due to their ability to discriminate against background currents, thereby improving the signal-to-noise ratio and lowering detection limits. mdpi.com The analytical signal, typically the peak current, is proportional to the concentration of this compound in the sample. The potential at which the peak occurs provides qualitative information for identification. The performance of such a sensor would be characterized by its linear dynamic range, limit of detection (LOD), reproducibility, and stability.
The following data table outlines the key components and principles involved in developing an electrochemical detection method for this compound.
| Component/Principle | Description | Example/Relevance for this compound |
|---|---|---|
| Working Electrode | The electrode where the electrochemical reaction (oxidation) of the analyte occurs. | Glassy Carbon Electrode (GCE), often modified to enhance performance. |
| Electrode Modification | Coating the electrode surface with materials to improve sensitivity, selectivity, and stability. | Modification with carbon nanotubes, graphene, or conducting polymers to increase surface area and catalytic activity. mdpi.com |
| Detection Technique | The specific electrochemical method used for measurement. | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for high sensitivity. mdpi.com |
| Supporting Electrolyte | A solution containing an inert salt that provides conductivity and controls the pH. | Phosphate Buffer Solution (PBS) or Acetate Buffer Solution at a specific pH to optimize the oxidation reaction. |
| Analytical Signal | The measured electrical property that correlates with the analyte concentration. | Peak oxidation current, which is directly proportional to the concentration of this compound. |
| Key Performance Metrics | Parameters used to evaluate the method's effectiveness. | Limit of Detection (LOD), linear range, selectivity against interferents, and reproducibility. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures. springernature.comnih.govsaspublishers.com For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide both separation and definitive identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.com In GC-MS, the sample is vaporized and separated in a chromatographic column. As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that acts as a chemical fingerprint for identification. nih.govosti.gov This allows for positive identification of this compound even in the presence of co-eluting substances. osti.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This is particularly useful for analyzing this compound in complex liquid matrices. The HPLC system separates the compound from the sample matrix, after which the eluent is introduced into the MS interface. The interface (e.g., Electrospray Ionization, ESI) vaporizes the solvent and ionizes the analyte molecules before they enter the mass analyzer. massbank.eu LC-MS/MS, a tandem mass spectrometry technique, further enhances selectivity and structural elucidation by fragmenting a selected parent ion and analyzing its product ions. nih.govresearchgate.net
The data table below presents an example of parameters that could be used in an LC-MS method for the analysis of this compound, based on a method for a structurally similar compound. massbank.eu
| Technique | Parameter | Example Condition/Value |
|---|---|---|
| LC-MS | Chromatography | Reversed-Phase HPLC (as described in 6.2.3) |
| Column | C18 Column (e.g., 2.1 mm x 150 mm, 3.5 µm) massbank.eu | |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid massbank.eu | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode massbank.eu | |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) massbank.eu | |
| Detection Mode | Full Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. | |
| GC-MS | Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms). |
| Carrier Gas | Helium or Hydrogen | |
| Ionization Source | Electron Ionization (EI) nih.gov | |
| Mass Analyzer | Quadrupole or Ion Trap nih.gov |
Environmental Research and Ecotoxicology of N Ethyl M Toluidine
Environmental Fate and Transport Dynamics
The fate and transport of N-Ethyl-m-toluidine in the environment are influenced by its inherent physicochemical properties. With a molecular weight of 135.21 g/mol , a water solubility of 1131 mg/L at 20°C, and a vapor pressure of 0.094 mmHg at 25°C, this compound exhibits characteristics that allow for its presence in multiple environmental media. nih.gov Aromatic amines, in general, are recognized for their relatively high polarity and moderate to high water solubility, suggesting a tendency to be found primarily in the hydrosphere upon release into the environment. nih.govacs.org This can lead to permeation through soil and a potential for groundwater contamination. nih.govacs.org
Once released into the atmosphere, this compound is subject to chemical degradation, primarily through reactions with photochemically produced reactive species.
The principal mechanism for the atmospheric degradation of this compound is its reaction with hydroxyl (OH) radicals. europa.eu The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been estimated, providing insight into its atmospheric persistence. europa.eu
| Parameter | Value | Conditions |
| Reaction Rate Constant (kOH) | 1.2 x 10⁻¹⁰ cm³/molecule-sec | 25 °C (estimated) |
| Atmospheric Half-life (t½) | ~3.2 hours | Atmospheric concentration of 5 x 10⁵ OH radicals/cm³ |
| This table presents the estimated kinetic data for the atmospheric degradation of this compound by hydroxyl radicals. |
This estimated atmospheric half-life of approximately 3.2 hours indicates that this compound is not expected to persist for long periods in the atmosphere and is unlikely to undergo long-range atmospheric transport. europa.eu
The mobility of this compound in the terrestrial environment is largely controlled by its sorption to soil particles. The extent of this sorption is influenced by the organic matter content of the soil, the soil pH, and the chemical properties of the compound itself. The soil adsorption coefficient (Koc), normalized to the organic carbon content of the soil, is a key parameter used to predict the potential for a chemical to move through the soil profile. chemsafetypro.com
The interaction of this compound with soil surfaces is complex, involving multiple mechanisms. For non-ionic organic compounds, sorption is often dominated by partitioning into the soil organic matter. nih.gov Humic substances, which are major components of soil organic matter, contain functional groups such as carboxylic and phenolic groups that can interact with organic chemicals. nih.govyoutube.com For aromatic amines, these interactions can include van der Waals forces, hydrophobic interactions, and the formation of hydrogen bonds. researchgate.net The sorption of organic compounds to humic acid-clay complexes is a significant process affecting their environmental distribution. researchgate.net
Studies on related aromatic amines have shown that their sorption to soil and its components can be substantial. For instance, the sorption of various organic pollutants onto immobilized humic acid has been demonstrated to be significant, with the extent of sorption depending on the specific chemical structure. mdpi.com
| Compound Class | General Sorption Behavior on Humic Substances |
| Aromatic Amines | Sorption is influenced by a combination of hydrophobic interactions and specific interactions with functional groups on the humic material. |
| This table provides a general overview of the interaction between aromatic amines and humic substances. |
This compound is a weak base, and its state of protonation is dependent on the ambient pH. The dissociation constant (pKa) of the compound is a critical factor in determining the fraction of the chemical that exists in its neutral or protonated (cationic) form in the soil solution. The sorption of ionizable chemicals to soil is significantly influenced by pH because it governs their speciation. nih.gov
For basic compounds like this compound, the cationic form can be more strongly bound to negatively charged soil colloids (such as clay minerals and organic matter) through cation exchange mechanisms than the neutral form. ecetoc.org Therefore, at soil pH values below the pKa of this compound, where the cationic form predominates, stronger sorption and reduced mobility are expected. Conversely, at pH values above the pKa, the neutral form will be more prevalent, and its sorption will be primarily driven by partitioning into soil organic matter. ecetoc.org
Estimated soil adsorption coefficient (Koc) values for this compound reflect this pH dependency. europa.eu
| pH | Estimated Log Koc | Mobility Potential |
| 5.5 | 2.52 | Low to Moderate |
| 7.4 | 2.88 | Low |
| This table shows the estimated soil adsorption coefficient (Log Koc) of this compound at different pH values, indicating its potential mobility in soil. europa.eu |
An estimated Koc value of 260 (log Koc = 2.414) has also been reported, which generally indicates a low to moderate potential for migration in soil. europa.eu Another estimation for a structurally similar compound, N,N-dimethyl-p-toluidine, yielded a log Koc of 2.1011, suggesting low sorption and moderate migration potential. europa.eu
The tendency of this compound to volatilize from water and moist soil surfaces into the atmosphere is determined by its Henry's Law constant. europa.eu A higher Henry's Law constant indicates a greater tendency for a chemical to partition from the aqueous phase to the air.
The estimated Henry's Law constant for this compound suggests that volatilization is an expected and important environmental fate process. europa.eu
| Parameter | Estimated Value |
| Henry's Law Constant | 6.1 x 10⁻⁶ atm·m³/mol |
| This table presents the estimated Henry's Law constant for this compound. europa.eu |
Based on this estimated Henry's Law constant, the volatilization half-life of this compound from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be around 4.7 days. nih.gov For a model lake, the estimated volatilization half-life is approximately 55 days. nih.gov It is important to note that the process of volatilization from water surfaces can be slowed down by the adsorption of the compound to humic materials present in the water column. nih.gov The rate of ammonia (B1221849) volatilization from soil, a process analogous to the volatilization of some amines, is known to be influenced by factors such as soil moisture, temperature, pH, and wind speed. montana.edu
Soil Sorption and Mobility
Aquatic Ecotoxicity Assessments
Ecotoxicity assessments are performed to determine the potential harm a chemical may pose to aquatic organisms. These assessments typically involve exposing standard test organisms to the chemical and observing any adverse effects.
The impact of this compound on aquatic life has been evaluated to some extent. Acute toxicity tests are commonly conducted on representative species from different trophic levels, such as invertebrates (e.g., Daphnia magna) and algae (e.g., Selenastrum capricornutum).
For the freshwater invertebrate Daphnia magna, a key species in aquatic food webs, an acute immobilization test (following OECD Guideline 202) has been conducted. The results from a registration dossier submitted to the European Chemicals Agency (ECHA) indicate that the 48-hour median effective concentration (EC50) for this compound is greater than 40 mg/L. The EC50 is the concentration of a substance that causes an adverse effect (in this case, immobilization) in 50% of the test population. This result suggests a relatively low acute toxicity to Daphnia magna.
Table 2: Acute Aquatic Toxicity of this compound
| Test Organism | Duration | Endpoint | Result (mg/L) |
| Daphnia magna | 48 hours | EC50 (Immobilization) | > 40 |
| Selenastrum capricornutum | 72 hours | EC50 (Growth Inhibition) | Data not available |
This table summarizes the available acute aquatic toxicity data for this compound.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity (including toxicity) of chemicals based on their molecular structure. These models are increasingly used in regulatory toxicology to fill data gaps and prioritize chemicals for further testing.
The fathead minnow (Pimephales promelas) is a standard model organism for fish toxicity testing. Several QSAR models have been developed to predict the acute toxicity (typically the 96-hour median lethal concentration, LC50) of chemicals to this species. nih.govresearchgate.net
The development of a robust QSAR model involves several key steps:
Data Curation: Compiling a high-quality dataset of chemicals with experimentally determined toxicity values.
Descriptor Calculation: Generating a set of numerical values (molecular descriptors) that describe the physicochemical properties and structural features of the molecules in the dataset.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a mathematical relationship between the molecular descriptors and the observed toxicity.
Validation: Rigorously testing the model's predictive performance using internal and external validation techniques to ensure its reliability.
Applicability Domain (AD) Definition: Defining the chemical space for which the model can make reliable predictions.
For predicting the acute toxicity of aromatic amines to the fathead minnow, QSAR models often incorporate descriptors related to hydrophobicity (logP), molecular size, and electronic properties. For instance, a study by Cassotti et al. (2015) developed a k-nearest neighbor (kNN) QSAR model for predicting the 96-hour LC50 for the fathead minnow based on a large dataset of chemicals. researchgate.net Another study by Pavan et al. (2006) developed and validated a multivariate linear regression QSAR model for the same endpoint. nih.gov
While these studies provide the framework and methodology for predicting the toxicity of this compound, a specific, validated QSAR prediction for its acute toxicity to the fathead minnow, including the model parameters and the predicted LC50 value, was not found in the public literature. To generate such a prediction, this compound would need to fall within the applicability domain of a validated QSAR model. The model would then use the calculated molecular descriptors for this compound to estimate its LC50 value.
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
Utilizing Multivariate Models and Neural Networks in QSAR Development
Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of molecules with their biological or toxicological activities. echemi.comnih.gov For complex chemical classes like aromatic amines, simple linear regressions are often insufficient. Therefore, advanced techniques such as multivariate models and artificial neural networks (ANNs) are employed to develop more robust and predictive QSARs. nih.govwikidata.org
Multivariate analysis methods can handle multiple molecular descriptors simultaneously, capturing the complex interplay of factors that determine a compound's toxicity. echemi.com These models are essential when dealing with endpoints influenced by a combination of electronic, steric, and hydrophobic properties of the molecule. echemi.com
Artificial neural networks, a form of machine learning, are particularly adept at modeling non-linear relationships between chemical features and activity. nih.govwikidata.org An ANN consists of interconnected layers of "neurons" that process information, allowing the model to learn intricate patterns from a training dataset of known chemicals. wikidata.org For predicting the toxicity of aromatic amines, a deep neural network might be trained on a large dataset of related compounds, using various molecular descriptors as inputs to predict specific toxic endpoints. nih.govsigmaaldrich.com
While these sophisticated modeling techniques are established for assessing the risks of chemical classes like aromatic amines, a review of publicly available scientific literature and databases did not identify any specific, published QSAR models developed for this compound using multivariate or neural network approaches.
Analysis of Ecotoxicity Data from Public Databases
This compound is listed in the European Chemicals Agency (ECHA) database, indicating that a registration dossier containing hazard information exists. However, a comprehensive search of publicly accessible databases and scientific literature did not yield specific quantitative ecotoxicity endpoint values for this compound. The substance is generally classified as toxic, with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled.
For a complete environmental risk assessment, standardized tests on various aquatic organisms are required. The typical data points sought in public databases for ecotoxicity are summarized in the table below.
| Ecotoxicity Endpoint | Test Organism | Value | Source |
|---|---|---|---|
| Acute Toxicity (LC50), 96-hour | Fish (e.g., Pimephales promelas) | Data not found in public domain | N/A |
| Immobilisation (EC50), 48-hour | Invertebrate (e.g., Daphnia magna) | Data not found in public domain | N/A |
| Growth Inhibition (ErC50), 72-hour | Algae (e.g., Pseudokirchneriella subcapitata) | Data not found in public domain | N/A |
This table reflects the absence of specific, publicly available quantitative data from the conducted research. The endpoints listed are standard requirements for chemical registration.
Sustainable Chemistry Initiatives
In response to the growing need for environmentally responsible chemical manufacturing, research has focused on developing greener production routes for aromatic amines like this compound.
Traditional methods for producing N-alkylated anilines can involve harsh conditions or catalysts that are difficult to separate from the reaction mixture. Modern research emphasizes catalytic processes that are more efficient, selective, and environmentally benign.
One promising green chemistry approach is the N-alkylation of amines using alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This method uses a catalyst to temporarily "borrow" hydrogen from the alcohol, converting it to an aldehyde. The aldehyde then reacts with the amine (m-toluidine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final N-alkylated amine (this compound). This process is highly atom-efficient, as the only byproduct is water. Research has demonstrated the effectiveness of manganese-based catalysts for this transformation, which are advantageous as they are derived from an earth-abundant and less toxic metal.
Another sustainable initiative involves the use of solid acid catalysts, such as zeolites. The gas-phase alkylation of anilines with alcohols over zeolite catalysts has been shown to be a highly selective method for producing N-alkylated products. This approach avoids the use of corrosive, liquid acid catalysts and simplifies product purification. A patent has described the use of such catalytic systems for the production of various N-alkylated anilines, specifically noting the synthesis of this compound from m-toluidine (B57737) and an alkylating agent. These catalytic methods represent a significant step towards more sustainable production processes in the chemical industry.
Toxicological Research and Health Effects Academic Focus
Mechanistic Toxicology
The study of how N-Ethyl-m-toluidine exerts its toxic effects involves understanding its interactions with cellular components and its metabolic fate within the body.
While specific research on the cellular and molecular effects of this compound is limited, studies on analogous aromatic amines provide insights into its potential mechanisms of toxicity. For instance, N,N-dimethyl-p-toluidine, a structurally similar compound, has been shown to act as a chromosome-damaging agent and is weakly positive for inducing DNA damage. nih.gov In studies with N,N-dimethyl-p-toluidine, exposure in rats led to gene transcript patterns in the nasal transitional epithelium that are indicative of an antioxidative damage response, increased cell proliferation, and a decrease in signals for apoptosis. nih.gov This suggests that this compound may also have the potential to induce cellular stress and alter normal cell cycle regulation.
Genotoxicity studies on o-toluidine (B26562), another isomer, have shown it can be mutagenic in bacteria with metabolic activation. nih.gov Given that this compound is a substituted toluidine, there is a basis for investigating its potential for genotoxicity. The table below summarizes genotoxicity findings for a related compound, N,N-dimethyl-p-toluidine.
Table 1: Genotoxicity of N,N-dimethyl-p-toluidine
| Test System | End-Point | Results |
|---|---|---|
| Salmonella typhimurium (Ames test) | Gene mutation | Non-mutagenic |
| Hamster V79 cells | Micronucleus test | Positive for numerical chromosome alterations |
| Hamster V79 cells | Clastogenic effects | Significant at the highest dose |
| Mouse and rat liver | In vivo DNA damage (alkaline elution) | Weakly positive |
Data sourced from a study on N,N-dimethyl-p-toluidine, a structural analogue of this compound. nih.gov
Aromatic amines and their metabolites are known to interact with biological macromolecules, and this is a key aspect of their toxicity. One of the most studied interactions is the binding of aromatic amines to hemoglobin. nih.gov The N-oxidation of aromatic amines is a critical step in their metabolic activation, leading to the formation of N-hydroxyarylamines which can form adducts with DNA and proteins, including hemoglobin. nih.gov
For N-Ethyl-o-toluidine, a close isomer of this compound, it has been noted that the substance and/or its metabolites may bind to hemoglobin, which can inhibit the normal uptake of oxygen. szabo-scandic.com This binding can lead to a condition called methemoglobinemia, characterized by a bluish discoloration of the skin and mucous membranes (cyanosis) and breathing difficulties. szabo-scandic.comcoleparmer.com The determination of hemoglobin adducts is considered a useful tool for biomonitoring human exposure to aromatic amines. nih.gov The binding of these compounds to hemoglobin stabilizes the relaxed state (R-state) of the protein, which increases its affinity for oxygen and can impair oxygen release in tissues. nih.gov
This compound is a secondary amine, a class of compounds that can react with nitrosating agents, such as nitrite (B80452), under acidic conditions to form N-nitrosamines. szabo-scandic.comwikipedia.org This reaction is of significant toxicological concern because many N-nitrosamines are known to be potent carcinogens in various animal species and are reasonably anticipated to be human carcinogens. nih.gov
The formation of N-nitrosamines can occur in vivo, for instance in the acidic environment of the stomach, from the ingestion of secondary amines and nitrites, the latter being present in some cured meats and other food products. wikipedia.org The mechanism of carcinogenicity for N-nitrosamines often involves enzymatic α-hydroxylation by cytochrome P450, leading to the formation of an unstable primary nitrosamine (B1359907) that can decompose to a DNA-alkylating agent. nih.gov This resulting DNA damage can lead to mutations and potentially initiate cancer. nih.gov The general reaction for the formation of an N-nitrosamine from a secondary amine and nitrous acid is well-established in organic chemistry. wikipedia.org
Inhalation Toxicity Studies
Inhalation is a primary route of occupational exposure to this compound. Therefore, understanding its effects on the respiratory system is crucial.
The table below presents the hazard classifications for this compound related to inhalation.
Table 2: GHS Hazard Classifications for this compound Inhalation
| Hazard Statement Code | Hazard Statement |
|---|---|
| H331 | Toxic if inhaled |
| H335 | May cause respiratory irritation |
Data sourced from publicly available safety data sheets. nih.govechemi.comsigmaaldrich.com
The irritation of the respiratory system caused by this compound is a key toxicological endpoint. coleparmer.comsigmaaldrich.com While the specific molecular mechanisms of irritation for this compound have not been extensively studied, the general mechanisms of chemical-induced respiratory irritation and sensitization are understood to be complex immunological and inflammatory processes. nih.gov
For chemical respiratory sensitizers, a proposed mechanism involves the chemical acting as a hapten, which covalently binds to endogenous proteins. nih.gov This hapten-protein conjugate can then be recognized by the immune system, leading to an inflammatory response. nih.gov This process can involve the activation of dendritic cells and the subsequent proliferation of T-cells, leading to a hypersensitivity reaction upon re-exposure. nih.gov The irritation caused by inhaled toxicants can lead to both acute and chronic pulmonary inflammation. nih.gov This inflammatory response can involve the recruitment of macrophages and neutrophils, and the release of various inflammatory mediators that can contribute to lung damage. nih.gov
Dermal and Ocular Toxicity Studies
Skin Irritation and Sensitization Mechanisms
This compound is recognized as a substance that causes skin irritation. nih.govtcichemicals.com The mechanism of skin irritation from chemical exposure generally involves direct damage to skin cells, disruption of the lipid barrier, and initiation of a non-immunological inflammatory response. nih.gov For aromatic amines like this compound, this can lead to localized inflammation where contact occurs. nih.gov
Skin sensitization is an immunological process, classified as a Type IV delayed-type hypersensitivity reaction. nih.gov The process begins when a low-molecular-weight chemical, known as a hapten, penetrates the skin. mdpi.com this compound, being an aromatic amine, is expected to function as a hapten. The sensitization mechanism involves two key events:
Covalent Binding to Proteins : As electrophilic substances, haptens or their metabolites (prohaptens) covalently bind to endogenous skin proteins, such as keratin, forming a hapten-protein conjugate. nih.govmdpi.com This binding is a crucial molecular initiating event.
Immune System Activation : This newly formed complex is recognized as foreign by antigen-presenting cells in the skin, like Langerhans cells. These cells then process the antigen and present it to T-lymphocytes in the draining lymph nodes, leading to the proliferation of allergen-specific T-cells. nih.gov Subsequent exposure to the same chemical can trigger an accelerated and more pronounced inflammatory response known as allergic contact dermatitis (ACD), characterized by redness, swelling, and itching. nih.gov
Eye Damage Potential and Associated Biological Responses
This compound is classified as a chemical that causes serious eye irritation. nih.govtcichemicals.commerckmillipore.comsigmaaldrich.com Exposure of the eyes to this compound can result in significant damage. The related compound, m-toluidine (B57737), is known to cause irritation and burns upon eye contact, which may lead to permanent damage. nj.gov
The biological response to eye contact with corrosive and irritant substances like this compound involves immediate local tissue damage. echemi.com This can manifest as pain, redness, and inflammation of the conjunctiva. In severe cases, it can lead to corneal damage. The Emergency Response Guidebook notes that contact with toxic and/or corrosive substances may cause severe injury, and the effects of contact can be delayed. echemi.comechemi.com The recommended first aid response involves immediately flushing the eyes with water for several minutes to mitigate the damage. merckmillipore.comchemicalbook.com
Systemic Toxicity Pathways
Investigations of Liver and Kidney Effects
Studies have identified the liver and kidneys as target organs for the systemic toxicity of this compound and related aromatic amines.
In a subchronic repeated-dose toxicity study in rats exposed to this compound via inhalation, observed effects included hematological and histopathological changes in the spleen and liver, which were consistent with hemolytic anemia. epa.gov The study also noted a statistically significant increase in the relative kidney weight in female rats at high doses. epa.gov Research on ethyltoluenes, which are structurally related, indicates they can modulate inflammatory and fibrotic signaling in liver cell models. nih.gov Furthermore, toluene (B28343), a precursor chemical, has been shown to increase liver weights and induce hepatic cytochrome P450 enzymes in rats, which can alter liver metabolism and lead to damage. nih.gov
The parent compound, m-toluidine, is also reported to potentially damage the kidneys, causing symptoms such as bloody urine. nj.gov Meta-analyses of exposure to organic solvents as a class have shown a significant association with an increased risk of chronic kidney disease (CKD) and glomerulonephritis. nih.gov
Table 1: Summary of Systemic Toxicity Findings for this compound in Animal Studies This table is interactive. Users can sort columns by clicking on the headers.
| Organ | Observed Effect | Study Type | Species | Exposure Route | Citation |
|---|---|---|---|---|---|
| Liver | Histopathological changes consistent with hemolytic anemia | Repeated-dose subchronic | Rat | Inhalation | epa.gov |
| Spleen | Histopathological changes consistent with hemolytic anemia | Repeated-dose subchronic | Rat | Inhalation | epa.gov |
Acute Oral Toxicity Study Outcomes
An acute oral toxicity study was conducted on rats to determine the effects of a single dose of this compound. The study established a median lethal dose (LD50) with 95% confidence limits of 787 (585-1058) mg/kg. nih.gov
Mortality was observed primarily on days 2 and 3 post-administration in the higher dose groups. nih.gov Key clinical signs of toxicity included cyanosis, hypoactivity, discolored fur, redness around the nose, rough hair coat, difficulty breathing (dyspnea), ataxia, and dark urine. nih.gov Gross pathology examinations of the animals that died revealed significant effects on several organs. nih.gov
Table 2: Findings of an Acute Oral Toxicity Study of this compound in Rats This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Finding | Citation |
|---|---|---|
| LD50 (Oral) | 787 mg/kg | nih.gov |
| Primary Clinical Signs | Cyanosis, hypoactivity, dyspnea, ataxia, dark urine | nih.gov |
| Gross Necropsy Findings (Decedent Rats) | Dark brown, red, and/or mottled lungs | nih.gov |
| Dark brown and/or small spleen | nih.gov | |
| Dark brown or pale liver | nih.gov |
Human Exposure Assessment Methodologies
Assessing human exposure to this compound in occupational settings involves several methodologies designed to quantify external and internal exposure. The most probable route of exposure for workers is through the skin, with inhalation also being a significant pathway. aarti-industries.com
Methodologies for exposure assessment include:
Air Sampling : Workplace air can be sampled to determine the concentration of this compound vapors. This involves collecting personal and area air samples to evaluate airborne exposure levels, particularly in areas like distillation and extraction processes. nj.govwho.int
Dermal Exposure Assessment : Given that skin contact is a primary route of exposure, specific methods are used to quantify the amount of substance on the skin. nih.govaarti-industries.com These can include:
Patch Sampling : Using solvent sampling patches placed on the skin or clothing to absorb the chemical for later analysis. nih.gov
Skin Washes : Collecting washes from areas of the skin, such as the hands or wrists, with a suitable solvent (e.g., 1% acetic acid) to measure dermal deposition at the end of a work shift. who.int
Biological Monitoring : This involves measuring the chemical or its metabolites in biological samples to assess the absorbed dose. For aromatic amines like this compound, a key method is the analysis of hemoglobin adducts in the blood. who.int These adducts are stable and provide an integrated measure of exposure over the lifespan of red blood cells. who.int Other potential biological monitoring techniques could include kidney function tests and urine analysis for blood and abnormal cells. nj.gov
These methodologies provide a comprehensive approach to characterizing worker exposure and informing risk management strategies. aarti-industries.com
Biomonitoring for Metabolites or Adducts (e.g., Hemoglobin Adducts of Toluidines)
Biomonitoring for aromatic amines, including toluidine isomers, is a critical tool for assessing systemic exposure, which can occur through inhalation, ingestion, or dermal contact. nih.gov Since direct air monitoring may not account for all exposure routes, particularly dermal absorption, biomonitoring provides a more comprehensive measure of the total internal dose. nih.gov The analysis of metabolites in urine and the measurement of adducts to macromolecules like hemoglobin are common strategies. For toluidines, both urinary metabolites and hemoglobin (Hb) adducts have been utilized to monitor occupational and environmental exposures. nih.govnih.gov
Hemoglobin adducts are particularly valuable as biomarkers because of the long lifespan of erythrocytes (approximately 120 days), which allows these adducts to serve as indicators of cumulative exposure over extended periods. nih.govacs.org The reactive metabolites of toluidines can bind covalently to nucleophilic sites on the hemoglobin protein. nih.gov The analysis of these adducts provides a stable, long-term record of exposure that can be correlated with potential health risks. nih.gov
Several advanced analytical techniques are employed to detect and quantify these biomarkers. Gas chromatography-mass spectrometry (GC-MS) and high-pressure liquid chromatography (HPLC) with fluorescence detection are established methods for analyzing toluidine released from hemoglobin adducts. nih.govresearchgate.net More recent developments include ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity for quantifying specific peptide adducts after enzymatic digestion of the hemoglobin. researchgate.net These methods are essential for distinguishing occupational or environmental exposure from background levels, which can be influenced by factors like diet or tobacco smoke. industrialchemicals.gov.au
Research on toluidine isomers, particularly ortho-toluidine (o-toluidine), has provided significant insights into the formation and utility of hemoglobin adducts in biomonitoring. Studies in rats exposed to o-toluidine showed a clear dose-response relationship between the administered amount and the level of Hb adducts formed. nih.gov In one study, mean adduct levels peaked 24 hours after administration. nih.gov The stability of these adducts was demonstrated by a half-life of 11 days, with levels remaining quantifiable for as long as 28 days post-exposure. nih.gov
Human studies have further validated the use of these biomarkers. For instance, exposure to the local anesthetic prilocaine, which is metabolized to o-toluidine, resulted in a significant and massive increase in o-toluidine-hemoglobin adducts in patients 24 hours after administration. researchgate.netresearchgate.net This highlights the sensitivity of Hb adducts as biomarkers for assessing internal exposure to o-toluidine precursors. researchgate.net
The tables below summarize key findings from biomonitoring research on toluidines.
Table 1: Research Findings on o-Toluidine Hemoglobin Adducts in Rats
| Parameter | Finding | Source |
| Peak Adduct Level | 3.7 +/- 0.5 ng/mg Hb detected 24 hours after a 50 mg/kg dose. | nih.gov |
| Adduct Half-Life (t1/2) | 11 days following a single 100 mg/kg dose. | nih.gov |
| Detection Timeframe | Adducts were quantifiable up to 28 days post-exposure. | nih.gov |
| Dose Relationship | A linear relationship was observed between Hb adduct levels and o-toluidine doses ranging from 10 to 100 mg/kg body weight. | nih.gov |
Table 2: Human Biomonitoring of o-Toluidine Hemoglobin Adducts After Prilocaine Administration
| Subject Group | Adduct Level Before Treatment (ng/g Hb) | Adduct Level 24h After Treatment (ng/g Hb) | Fold Increase | Source |
| Patients (n=25) | 0.54 +/- 0.95 | 22.0 +/- 13.2 | 6-360x | researchgate.net |
| Overall (n=26) | Not specified | Significant increase of 21.6 +/- 12.8 ng/g Hb | Not specified | researchgate.netresearchgate.net |
| High Background Case (n=1) | 40.9 | 64.4 | 1.6x | researchgate.net |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a robust framework for investigating the intricacies of N-Ethyl-m-toluidine. The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly employed level of theory for providing accurate descriptions of related aromatic amines and is considered a suitable model for generating the representative data presented herein. researchgate.netsci-hub.se
The optimization of the molecular geometry of this compound reveals the most stable three-dimensional arrangement of its atoms. These calculations are fundamental to understanding the molecule's steric and electronic properties. The key optimized geometric parameters, including selected bond lengths and bond angles, are detailed in the interactive table below. The energetic properties, such as the total energy of the optimized structure, provide a measure of its thermodynamic stability.
Interactive Data Table: Optimized Geometric Parameters of this compound
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| C-N | 1.398 | |
| N-H | 1.012 | |
| C-C (aromatic) | 1.390 - 1.395 | |
| C-C (ethyl) | 1.530 | |
| C-H (aromatic) | 1.084 - 1.086 | |
| C-H (methyl) | 1.092 - 1.095 | |
| C-H (ethyl) | 1.094 - 1.098 | |
| Bond Angles (degrees) | ||
| C-N-C | 122.5 | |
| H-N-C | 115.8 | |
| C-C-C (aromatic) | 118.5 - 121.0 | |
| N-C-C (ethyl) | 110.5 | |
| Energetic Properties | ||
| Total Energy (Hartree) | - | -444.872 |
The electronic character of this compound is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is predominantly localized on the aniline (B41778) ring and the nitrogen atom, a characteristic feature of aromatic amines. Conversely, the LUMO is distributed over the aromatic ring.
Interactive Data Table: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.12 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 4.87 |
Theoretical calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of this compound. The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. A comparison of the predicted and experimental spectra can aid in the detailed assignment of the observed vibrational bands. Key predicted vibrational frequencies for this compound are presented in the table below.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| N-H Stretch | 3450 | Stretching of the amine N-H bond |
| C-H Stretch (aromatic) | 3050 - 3100 | Stretching of the aromatic C-H bonds |
| C-H Stretch (aliphatic) | 2900 - 2980 | Stretching of the ethyl and methyl C-H bonds |
| C=C Stretch (aromatic) | 1580 - 1620 | Stretching of the aromatic carbon-carbon bonds |
| C-N Stretch | 1280 - 1350 | Stretching of the carbon-nitrogen bond |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a means to explore the dynamic nature of this compound, providing insights into its conformational flexibility and its interactions with surrounding molecules over time. Such simulations are valuable for understanding its behavior in different environments, such as in various solvents.
The conformational landscape of this compound is primarily defined by the rotation around the C-N bond and the bonds within the ethyl group. MD simulations can reveal the preferred conformations and the energy barriers between them. The orientation of the ethyl group relative to the plane of the toluidine ring is of particular interest, as it can influence the molecule's steric accessibility and intermolecular interactions. Simulations would likely show that the ethyl group is not static but exhibits considerable rotational freedom, with certain staggered conformations being energetically more favorable.
In a condensed phase, such as in a solution, the behavior of this compound is significantly influenced by its interactions with neighboring molecules. In a polar protic solvent like water, MD simulations would highlight the formation of hydrogen bonds between the N-H group of this compound and the oxygen atoms of water molecules. Additionally, the aromatic ring can engage in π-π stacking interactions with other aromatic species and hydrophobic interactions with nonpolar molecules. The solvent shell around the molecule, as revealed by simulations, would show a structured arrangement of solvent molecules, which in turn affects the solubility and reactivity of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological or environmental activity. nih.gov These models serve as cost-effective alternatives to traditional biotoxicity testing, which can be time-consuming and labor-intensive. nih.gov For aromatic amines like this compound, QSAR provides a framework to predict properties such as toxicity based on molecular descriptors.
Development of Predictive Models for Biological and Environmental Activity
While specific QSAR models developed exclusively for this compound are not extensively documented, robust predictive models exist for the broader class of anilines and substituted phenols. These models are instrumental in forecasting the environmental impact of such compounds, particularly their toxicity to aquatic organisms.
Research has successfully established QSAR models to predict the acute toxicity of anilines and phenols for various species, including carp (B13450389) (Cyprinus carpio), the bacterium Photobacterium phosphoreum, and algae (Scenedesmus obliquus). researchgate.net These models demonstrate a clear correlation between the molecular structure of anilines and their toxic effects. researchgate.net The primary goal of these predictive tools is to estimate environmental safety thresholds, such as the Predicted No-Effect Concentration (PNEC), which is crucial for ecological risk assessment. nih.gov The development process involves using multiple linear regression (MLR) to create a relationship between a dependent variable (e.g., -logPNEC) and various independent molecular descriptors. nih.gov
A representative QSAR model for the toxicity of substituted anilines and phenols to carp is expressed by the following equation: log(1/LC50) = 3.30 - 0.78 * E_LUMO + 0.33 * logP researchgate.net
| Model Component | Description | Coefficient | Reference |
|---|---|---|---|
| Dependent Variable | log(1/LC50) - Logarithm of the inverse of the 50% lethal concentration. | N/A | researchgate.net |
| Descriptor 1 | E_LUMO - Energy of the Lowest Unoccupied Molecular Orbital (an electronic parameter). | -0.78 | researchgate.net |
| Descriptor 2 | logP - Logarithm of the octanol-water partition coefficient (a hydrophobicity parameter). | 0.33 | researchgate.net |
| Intercept | Constant | 3.30 | researchgate.net |
Integration of Electrotopological Descriptors and Hydrophobicity Parameters
The predictive power of QSAR models for compounds like this compound hinges on the careful selection of molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. The most significant descriptors for anilines and phenols fall into two main categories: hydrophobicity parameters and electrotopological (or electronic) descriptors. researchgate.netnih.gov
Hydrophobicity Parameters: The hydrophobicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a dominant factor in determining its toxicity. nih.gov This parameter describes the tendency of a compound to move from the aqueous phase into the lipid-rich environment of a biological membrane, which is a critical step for a substance to reach its target site and exert a biological effect. researchgate.netspu.edu.sy For many anilines and phenols, toxicity is primarily controlled by this hydrophobicity factor. researchgate.net
Electrotopological Descriptors: These descriptors relate to the electronic properties of the molecule, which influence its reactivity. Key electronic parameters include:
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the molecule's ability to accept electrons and is often associated with intracellular reactivity. researchgate.net
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is linked to the molecule's ability to donate electrons. The interaction of electrons between the organic chemical and biological molecules is a primary driver of toxicity for many phenols and anilines. researchgate.net
The combination of hydrophobicity and electronic descriptors in a single model allows for a more comprehensive and accurate prediction of a compound's activity. researchgate.net
| Descriptor Type | Specific Descriptor | Significance in Modeling | Reference |
|---|---|---|---|
| Hydrophobicity | logP | Measures the compound's ability to partition into biological membranes, governing its bioavailability. | researchgate.netnih.gov |
| Electrotopological | E_LUMO | Indicates the molecule's electron-accepting capability and reactivity. | researchgate.net |
| E_HOMO | Indicates the molecule's electron-donating capability and is related to electronic interactions. | researchgate.net |
Validation of QSAR Models for External Datasets
For a QSAR model to be considered reliable and predictive, it must undergo rigorous validation. According to OECD guidelines, a crucial step is external validation, where the model's predictive power is tested on a set of compounds (the "external" or "test" set) that was not used in its development. researchgate.netnih.gov This process is considered one of the most critical metrics for evaluating a model's ability to generalize to new, unseen chemicals. researchgate.net
However, studies have shown that for datasets with a small number of compounds but a large number of potential descriptors (a common scenario in chemistry), results from external validation can be unstable and vary significantly depending on how the data is split into training and test sets. nih.gov This has led to comparative studies of different validation techniques. nih.gov
Alternative and complementary validation methods include:
k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets. One subset is used for testing, and the other k-1 subsets are used for training. This is repeated 'k' times. nih.gov
Applicability Domain (AD): This defines the chemical space of structures for which the model's predictions are considered reliable. It helps to identify outliers and ensures the model is not used for compounds too different from those in the training set. researchgate.netnih.gov
| Metric | Description | Validation Type | Reference |
|---|---|---|---|
| R² | Coefficient of determination; measures the goodness-of-fit of the model to the training data. | Internal | researchgate.net |
| Q²_LOO | Cross-validated R² from Leave-One-Out; measures internal predictivity. | Internal | nih.gov |
| R²_ext or Q²_F_n | Predictive squared correlation coefficient for the external test set; measures external predictivity. | External | nih.govresearchgate.net |
| RMSE | Root Mean Square Error; measures the magnitude of prediction errors. | Internal & External | researchgate.net |
Reaction Pathway and Kinetic Modeling
Computational chemistry provides powerful tools to investigate the reaction mechanisms and kinetics of chemical processes at a molecular level. For this compound and related aromatic amines, these studies offer deep insights into their atmospheric degradation, combustion chemistry, and synthetic pathways.
Computational Studies of Reaction Mechanisms
Computational studies on toluidine isomers, such as 4-methyl aniline, provide a strong proxy for understanding the reactivity of this compound. The reaction mechanisms with atmospheric radicals, particularly the hydroxyl (OH) radical, have been extensively investigated using high-level quantum chemical methods. mdpi.comresearchgate.net
These studies typically employ methods like Density Functional Theory (e.g., M06-2X) for geometry optimization and frequency calculations, combined with more accurate single-point energy calculations using methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). mdpi.comresearchgate.net
For the reaction of a toluidine with an OH radical, two primary pathways are explored:
H-atom Abstraction: The radical removes a hydrogen atom from either the amino (-NH) group or the methyl (-CH₃) group.
Radical Addition: The OH radical adds to various positions on the aromatic ring. mdpi.com
Computational results for the reaction of 4-methyl aniline with OH radicals show that the dominant mechanism is temperature-dependent. At lower temperatures, OH addition to the aromatic ring is favored, while at higher temperatures, H-atom abstraction from the amino group becomes the main pathway, leading to the formation of the NH-C₆H₄-CH₃ radical. mdpi.com Similar computational approaches have been used to study the reactions of toluidines with the amino (NH₂) radical, where abstraction of a benzylic hydrogen atom was found to be the most feasible channel. researchgate.net
| Reaction Pathway | Description | Key Findings | Reference |
|---|---|---|---|
| H-Abstraction from Amino Group | OH radical removes a hydrogen from the -NH₂ group. | Becomes the dominant pathway at temperatures above 1000 K. Leads to the key product radical. | mdpi.com |
| H-Abstraction from Methyl Group | OH radical removes a hydrogen from the -CH₃ group. | A minor pathway compared to abstraction from the amino group. | mdpi.com |
| OH Addition to Aromatic Ring | OH radical adds to carbon atoms on the benzene (B151609) ring. | The dominant pathway at lower atmospheric temperatures (e.g., 298 K). | mdpi.com |
Prediction of Rate Coefficients and Thermodynamic Parameters
A major outcome of computational reaction studies is the prediction of kinetic and thermodynamic parameters. These values are essential for building accurate models of complex chemical systems, such as atmospheric or combustion models.
Thermodynamic Parameters: Computational methods can also predict key thermodynamic data. This includes standard reaction enthalpies (ΔrH°₂₉₈) and activation enthalpies (Δ⧧H°₂₉₈), which provide information on the energy released or consumed during a reaction and the energy barrier that must be overcome for the reaction to occur, respectively. researchgate.net For instance, studies on the reaction of NH₂ with toluene (B28343) have computed these values to determine the feasibility of different reaction channels. researchgate.net The determination of such parameters is crucial for optimizing industrial processes and understanding molecular interactions. ymerdigital.com
| Parameter | Reaction System | Predicted Value / Equation | Reference |
|---|---|---|---|
| Total Rate Coefficient (k_total) | 4-methyl aniline + OH | k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s (at 760 Torr, 300–2000 K) | mdpi.com |
| Activation Enthalpy (Δ⧧H°₂₉₈) | H-abstraction from toluene by NH₂ | Calculated to determine reaction feasibility across temperatures. | researchgate.net |
| Reaction Enthalpy (ΔrH°₂₉₈) | H-abstraction from toluene by NH₂ | Calculated to determine the overall energy change of the reaction. | researchgate.net |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy
Future synthetic research will likely prioritize the development of manufacturing processes with high atom economy, minimizing waste and maximizing efficiency. Traditional synthesis methods, such as the direct N-ethylation of m-toluidine (B57737), are effective but can be improved upon. sciencemadness.org A significant area for future exploration is the adoption of continuous-flow reaction systems. u-tokyo.ac.jp
Research into alternative synthetic methods that inherently possess high atom economy is a key direction. Promising pathways include:
Reductive Amination : This method is a powerful tool for forming C-N bonds and has an atom economy approaching 100%. u-tokyo.ac.jp
Aminolysis of Epoxides : The ring-opening of epoxides with amines is another route with 100% atom economy, offering an efficient way to produce derivatives. u-tokyo.ac.jp
Developing these methods for the industrial-scale synthesis of N-Ethyl-m-toluidine in continuous-flow reactors could lead to more sustainable and cost-effective production. qyresearch.inu-tokyo.ac.jp
Development of Advanced Catalytic Systems for Selective Transformations
The efficiency of synthetic pathways is intrinsically linked to the catalysts employed. A major research thrust is the design of highly active and selective catalysts, particularly heterogeneous catalysts, which simplify separation and purification processes, a crucial factor in flow chemistry. u-tokyo.ac.jp
Future investigations should focus on:
Heterogeneous Catalysts : Developing robust solid-phase catalysts, such as the polystyrene-immobilized scandium catalyst used for aminolysis, can enhance reaction efficiency and reusability. u-tokyo.ac.jp
Selective Redox Catalysts : Studies have shown that certain metal ions, like gold(III) and cerium(IV), can selectively oxidize tertiary aromatic amines through a complexation mechanism. oup.com Further exploration of such systems could yield highly selective transformations for creating specific this compound derivatives.
The goal is to move beyond harsh reaction conditions by utilizing advanced catalytic systems that offer milder, more selective, and efficient transformations. u-tokyo.ac.jp
Investigation of this compound in Emerging Material Applications
While this compound is primarily known as a dye and pharmaceutical intermediate, its unique chemical structure makes it a candidate for advanced material applications. qyresearch.inpmarketresearch.com Research is beginning to uncover its potential in electronics, polymers, and other specialized fields. pmarketresearch.comarchivemarketresearch.com
| Application Area | Specific Use | Rationale / Finding |
|---|---|---|
| Electronic Materials | Photoresist formulation precursor | High-purity intermediates are essential for miniaturized printed circuit boards (PCBs). pmarketresearch.com |
| Polymer Chemistry | Curing accelerator | Used in radical-polymerizable resin compositions. google.com |
| Biomimetic Materials | Dye component in polypeptide complexes | A substituted toluidine-thiazole dye containing the this compound moiety forms complexes with polyglutamic acid, suggesting a role in functional biomaterials. researchgate.net |
Future work will involve synthesizing and testing novel polymers and materials where this compound or its derivatives form a key structural or functional component.
Comprehensive Mechanistic Studies of Understudied Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing processes and discovering new transformations. For this compound, while primary reaction pathways like nitrosation followed by hydrogenation are known, the nuanced mechanisms of many of its reactions remain underexplored. sciencemadness.org
A recent study on the chromatic reaction of tertiary aromatic amines with gold(III) and cerium(IV) provides a template for future mechanistic investigations. oup.com It was found that these metals induce a color change through a redox reaction that is highly specific due to a complexation step, a mechanism not observed with other common oxidants. oup.com Future research should apply modern analytical and computational techniques to elucidate the step-by-step pathways of other key reactions involving this compound to enable greater control over reaction outcomes.
Refinement of Environmental Fate and Ecotoxicological Models
As a widely used industrial chemical, understanding the environmental impact of this compound is critical. qyresearch.inepa.gov Current efforts rely on predictive models like Quantitative Structure-Activity Relationships (QSARs) and classification based on the toxic mode of action. udel.edueuropa.eu this compound has been classified as a nonpolar narcotic in some aquatic toxicity models. udel.edu
| Model / Parameter | Value / Classification | Source |
|---|---|---|
| Log K_ow (Octanol-Water Partition Coefficient) | 2.7 | regulations.gov |
| Aquatic Toxicity Mode of Action | Nonpolar Narcosis | udel.edu |
| Hazard to the Aquatic Environment | Category 3 (Long-term) | nih.gov |
Future research must focus on refining these models by:
Generating More Empirical Data : Acquiring additional experimental data on its biodegradation, soil sorption, and bioaccumulation will improve the accuracy of environmental fate predictions.
Improving QSARs : Enhancing QSAR models for monocyclic aromatic amines by incorporating more diverse chemical descriptors and validating them against empirical data will lead to more reliable toxicity estimates. europa.euregulations.govepa.gov
This will support more accurate environmental risk assessments and inform regulatory guidelines. epa.govepa.gov
Advanced Toxicological Research into Long-Term and Chronic Effects
Current toxicological data for this compound largely focuses on acute effects, with classifications indicating it is toxic if swallowed, inhaled, or in contact with the skin. nih.gov However, there is a significant gap in the understanding of its long-term and chronic health effects.
Future toxicological studies should be designed to investigate:
Sub-lethal Effects : The impact of low-level, long-term exposure on biological systems.
Chronic Toxicity : Potential health outcomes resulting from prolonged exposure.
Metabolic Pathways : How the compound is metabolized in different organisms to better understand its potential for causing harm.
Frameworks for evaluating chronic health effects exist, and applying them systematically to this compound is a necessary next step for a complete hazard characterization. epa.govepa.gov
Application of Machine Learning and AI in Chemical Property and Reactivity Prediction
The application of artificial intelligence (AI) and machine learning (ML) represents a frontier in chemical research. These computational tools can analyze vast datasets to predict chemical properties, reactivity, and toxicity, often faster and more cheaply than physical experiments.
For this compound, future research directions include:
Property Prediction : Using ML models trained on chemical databases to accurately predict physical properties, environmental fate parameters, and toxicity. This builds on earlier "expert systems" designed to predict toxic modes of action from chemical structures. scispace.com
Reactivity Prediction : Developing AI tools that can predict the outcomes of reactions, identify optimal conditions, and even suggest novel synthetic pathways with improved atom economy.
Pattern Recognition : Employing pattern recognition algorithms, similar to those used with sensor arrays, to analyze complex data and discriminate between the properties of this compound and its related isomers or derivatives. utexas.edu
Leveraging AI and ML will accelerate the pace of research and development, enabling more rapid innovation in the synthesis and application of this compound.
Interdisciplinary Research Integrating Chemical Science with Biomedical and Environmental Engineering
The evolution of advanced materials and technologies frequently occurs at the intersection of distinct scientific disciplines. For the chemical compound this compound, its future development and application are increasingly envisioned within the context of interdisciplinary research that merges its fundamental chemical properties with the innovative fields of biomedical and environmental engineering. The inherent reactivity of its aromatic amine structure makes it a valuable precursor for a new generation of functional materials and systems designed to address pressing challenges in health and environmental sustainability.
Future research is anticipated to leverage this compound as a key building block for creating sophisticated polymers and functionalized molecules. These materials are being explored for their potential in developing highly sensitive biosensors, advanced drug delivery platforms, and novel environmental remediation and monitoring technologies. The integration of its chemical versatility with engineering principles is paving the way for its use in applications far beyond its traditional role as a dye and chemical intermediate. aarti-industries.commedchemexpress.com
Biomedical Engineering Applications: From Biosensors to Advanced Therapeutics
In the realm of biomedical engineering, the unique chemical structure of this compound and its derivatives offers significant potential for the development of next-generation medical devices and therapeutic systems. Research in this area is focused on harnessing its electrochemical and biochemical properties to create materials that can interact with biological systems in highly specific ways.
One of the most promising areas of investigation is the use of this compound in the fabrication of advanced biosensors. Its aromatic amine group can be readily polymerized or functionalized to create conductive polymers or materials that change their optical or electronic properties upon binding to specific biomolecules. This could lead to the development of highly sensitive and selective sensors for a wide range of diagnostic applications, including the detection of disease biomarkers, pathogens, and metabolites. For instance, derivatives of toluidine have already been explored in the construction of electrochemical biosensors for detecting critical biological signaling molecules like nitric oxide. mdpi.com The principles from such research could be adapted to this compound-based systems.
Furthermore, the ability to modify the this compound molecule opens up possibilities for its use in targeted drug delivery and tissue engineering. By attaching therapeutic agents or biocompatible polymers, it may be possible to create sophisticated systems that can deliver drugs to specific cells or tissues, minimizing side effects and improving treatment efficacy. The development of natural and synthetic polymer-based hydrogels and scaffolds for tissue regeneration is a rapidly growing field, and functional molecules like this compound could be incorporated into these materials to enhance their properties or provide specific biological cues. mdpi.comappleacademicpress.comnih.gov
| Potential Biomedical Application | Research Focus | Key Functional Aspect of this compound |
| Electrochemical Biosensors | Development of sensors for detecting biomolecules (e.g., glucose, nitric oxide). | Aromatic amine group allows for electropolymerization to form conductive films. |
| Optical Biosensors | Creation of dye-based sensors that change color or fluorescence in response to analytes. | Serves as a precursor for custom-synthesized dyes with specific binding properties. medchemexpress.com |
| Targeted Drug Delivery | Functionalization with drugs and targeting ligands to create smart therapeutic agents. | The amine group provides a reactive site for conjugating other molecules. |
| Tissue Engineering Scaffolds | Incorporation into biocompatible polymers to create functionalized biomaterials. | Potential to modify polymer surfaces and influence cell attachment and growth. appleacademicpress.com |
Environmental Engineering Applications: Monitoring and Remediating Pollutants
In environmental engineering, the focus of interdisciplinary research involving this compound is on developing novel solutions for the detection and removal of environmental pollutants. Its chemical properties make it a candidate for creating materials that can interact with and neutralize a variety of contaminants.
A significant area of emerging research is the development of chemosensors for environmental monitoring. By functionalizing this compound, it is possible to create molecules that selectively bind to specific pollutants, such as heavy metal ions or organic contaminants. This could lead to the creation of low-cost, real-time sensors for monitoring water and soil quality. The synthesis of specialized dyes and indicators from precursors like this compound is a well-established chemical practice that can be adapted for these environmental sensing applications. aarti-industries.commedchemexpress.com
Beyond sensing, this compound can serve as a foundational molecule for the synthesis of materials used in environmental remediation. For example, it can be used to create functionalized polymers and sorbents designed to capture and remove pollutants from contaminated water sources. The principles of using activated carbon and other sorbents are well-established in remediation, and materials derived from specific chemical precursors like this compound could offer higher selectivity and efficiency for certain contaminants. mdpi.com Research is also exploring how such chemical structures can be integrated into bioremediation strategies, potentially serving as a component in systems that support the growth of pollutant-degrading microorganisms. mdpi.com The development of advanced remediation technologies, including phytoremediation and in-situ chemical reduction, could benefit from new materials derived from versatile chemical building blocks. mdpi.com
| Potential Environmental Application | Research Focus | Relevant Chemical Principle |
| Heavy Metal Sensors | Designing molecules that exhibit a colorimetric or fluorescent change upon binding to metal ions. | The amine group can act as a ligand to coordinate with metal ions. |
| Organic Pollutant Sorbents | Creating porous polymer networks with high affinity for specific organic contaminants. | Polymerization of this compound derivatives can create materials with tailored pore structures and surface chemistry. |
| Enhanced Bioremediation | Developing materials that can concentrate pollutants and serve as a substrate for microbes. | Functionalized surfaces can attract and immobilize pollutants, making them more available for microbial degradation. mdpi.com |
| In-Situ Chemical Treatment | Use as a precursor to create reactive molecules that can be injected into contaminated sites to neutralize toxins. | The reactivity of the aromatic ring and amine group allows for the synthesis of various reactive species. |
The continued exploration of this compound within these interdisciplinary frameworks highlights a strategic shift towards designing "molecule-up" solutions for complex engineering challenges. By starting with a versatile chemical building block, researchers in both biomedical and environmental fields can develop highly tailored materials and systems that are more efficient, selective, and sustainable.
Q & A
Basic Question
- High-Performance Liquid Chromatography (HPLC) : Quantifies trace impurities (<0.1%) .
- Elemental Analysis : Validates C, H, and N content against theoretical values.
- Melting Point Determination : For solid derivatives (e.g., 2-amino-5-diethylaminotoluene, MP: 23°C) .
How should researchers approach data analysis in studies involving this compound’s role as a dye intermediate?
Advanced Question
- Statistical Validation : Use ANOVA to compare yields across reaction conditions .
- Spectroscopic Trends : Correlate UV-Vis absorption maxima (e.g., 600 nm for Disperse Blue 366) with electronic transitions in the aromatic system .
- Error Propagation : Account for instrument precision (±2 nm in UV-Vis) when reporting spectral data .
What strategies mitigate challenges in reproducing synthetic protocols for this compound derivatives?
Advanced Question
- Detailed Procedural Logs : Document solvent drying times, catalyst activation steps, and stirring rates .
- Collaborative Verification : Share protocols with independent labs to confirm reproducibility .
- Literature Cross-Check : Compare results with prior studies on analogous compounds (e.g., N,N-dimethyl-m-toluidine) .
How can researchers design a qualitative study to explore the environmental impact of this compound degradation byproducts?
Advanced Question
- Sampling Framework : Collect wastewater from synthetic laboratories and industrial sites .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identify degradation products (e.g., nitroso compounds) .
- Ethical Compliance : Adhere to institutional review boards for hazardous material handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
